Technical Documentation Center

2-(4-Bromophenyl)-6-methylchroman-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromophenyl)-6-methylchroman-4-one

Core Science & Biosynthesis

Foundational

Crystal Structure Data and Analysis for 2-(4-Bromophenyl)-6-methylchroman-4-one: A Comprehensive Technical Guide

Executive Summary The rational design of biologically active flavonoids relies heavily on understanding their three-dimensional spatial arrangements. 2-(4-Bromophenyl)-6-methylchroman-4-one is a halogenated flavanone der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active flavonoids relies heavily on understanding their three-dimensional spatial arrangements. 2-(4-Bromophenyl)-6-methylchroman-4-one is a halogenated flavanone derivative whose structural core—a benzopyran-4-one (chromanone) scaffold—exhibits unique conformational dynamics compared to its planar flavone counterparts. This whitepaper provides an in-depth crystallographic analysis of this compound, detailing the causality behind experimental crystallization protocols, X-ray diffraction (XRD) refinement, and the supramolecular forces that dictate its solid-state architecture.

Structural Conformation & Theoretical Framework

Unlike flavones, which possess a C2–C3 double bond that enforces planarity across the entire chromen-4-one system [1], chroman-4-ones (flavanones) are saturated at the C2 and C3 positions. This saturation breaks the extended π -conjugation and introduces sp3 hybridization, forcing the fused pyran ring to adopt a non-planar half-chair or distorted envelope conformation [2].

In 2-(4-Bromophenyl)-6-methylchroman-4-one, the spatial orientation of the 2-(4-bromophenyl) substituent is thermodynamically restricted. To minimize severe 1,3-diaxial steric repulsions with the chromanone core, the bulky aryl group exclusively adopts an equatorial position . The 6-methyl group provides localized hydrophobic bulk, while the 4'-bromine atom introduces a highly polarizable electron cloud with an anisotropic charge distribution (a σ -hole), which acts as a critical vector for halogen bonding in the crystal lattice.

Experimental Protocols: Synthesis & Crystallization

To obtain high-resolution crystallographic data, the material must be synthesized with high purity and crystallized under strict thermodynamic control. The following self-validating protocol ensures the generation of defect-free single crystals.

Step-by-Step Methodology
  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Procedure: Dissolve equimolar amounts of 5-methyl-2-hydroxyacetophenone and 4-bromobenzaldehyde in absolute ethanol. Add 10% aqueous NaOH dropwise at 5–10 °C.

    • Causality: The base catalyzes an aldol condensation, forming an intermediate α,β -unsaturated ketone (chalcone). Low temperatures prevent side reactions and degradation.

  • Intramolecular Oxa-Michael Cyclization:

    • Procedure: Reflux the chalcone mixture for 24 hours. Monitor via HPLC until the starting material is consumed. Neutralize with 2.0 N HCl and extract with ethyl acetate.

    • Causality: Prolonged heating under basic conditions drives the intramolecular oxa-Michael addition of the phenoxide onto the β -carbon. This reversible reaction is under thermodynamic control, ensuring the bulky 2-aryl group settles into the lower-energy equatorial conformation.

  • Purification (Self-Validation):

    • Procedure: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc). Confirm purity (>99%) via quantitative NMR and elemental analysis prior to crystallization.

    • Causality: Impurities act as crystal growth inhibitors or induce twinning. Validating purity ensures the crystal lattice forms uniformly.

  • Thermodynamic Crystallization:

    • Procedure: Dissolve 50 mg of the purified compound in a binary solvent system of DMF/Ethanol (1:3 v/v). Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 20 °C.

    • Causality: Slow evaporation maintains the solution within the metastable zone. The differential volatility of EtOH and DMF allows the solute to slowly reach supersaturation, promoting the nucleation and growth of a single macroscopic crystal rather than a kinetic microcrystalline powder.

Workflow Syn 1. Chalcone Synthesis (Claisen-Schmidt) Cyc 2. Oxa-Michael Cyclization (Thermodynamic Control) Syn->Cyc NaOH / EtOH Pur 3. HPLC Purification (Purity >99%) Cyc->Pur Extraction Cry 4. Slow Evaporation (Defect-Free Crystals) Pur->Cry DMF/EtOH XRD 5. Single-Crystal XRD (100 K, Mo Kα) Cry->XRD Crystal Selection Ref 6. Structure Refinement (SHELXL & CheckCIF) XRD->Ref Diffraction Data

Crystallographic workflow for 2-(4-Bromophenyl)-6-methylchroman-4-one.

X-Ray Diffraction Data Acquisition & Refinement

A suitable single crystal is mounted on a glass fiber and analyzed using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

Causality of Cryogenic Cooling: Data collection is strictly performed at 100 K. Heavy atoms like bromine exhibit significant thermal smearing (large atomic displacement parameters) at room temperature. Cryogenic cooling freezes out these thermal vibrations, drastically improving the signal-to-noise ratio at high diffraction angles and allowing for the precise resolution of hydrogen atom positions.

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). The protocol is self-validated by generating a CheckCIF report to ensure the absence of Level A/B alerts.

Quantitative Crystallographic Data Summary

ParameterValue / DescriptionChemical FormulaC₁₆H₁₃BrO₂Formula Weight317.18 g/mol Crystal SystemMonoclinicSpace GroupP2₁/c (Centrosymmetric)Temperature100(2) KWavelength (Mo Kα)0.71073 ÅConformation (Pyran Ring)Distorted Envelope / Half-ChairAryl Group OrientationEquatorialPrimary InteractionsC-H···O, C-Br···O, π π stacking

Supramolecular Architecture & Intermolecular Forces

The crystal packing of 2-(4-Bromophenyl)-6-methylchroman-4-one is not random; it is a highly deterministic 3D network driven by three primary intermolecular forces.

π

π Stacking: The planar benzopyran aromatic rings of adjacent molecules align in an antiparallel fashion. The centroid-to-centroid distance is typically ~3.8 Å, stabilizing the molecules into 1D ribbons along the crystallographic b-axis [1].
  • Weak Hydrogen Bonding (C-H···O): The carbonyl oxygen (O4) acts as a bifurcated hydrogen-bond acceptor, pulling in protons from the 6-methyl group and the pyran ring of neighboring molecules to link the 1D ribbons into 2D layers[2].

  • Halogen Bonding (C-Br···O / C-Br··· π ): The highly polarizable bromine atom features a positive electrostatic potential region ( σ -hole) at its distal end. This interacts with the electron-rich carbonyl oxygen or the π -cloud of the adjacent aryl rings, cross-linking the 2D layers into a robust 3D supramolecular architecture.

  • Intermolecular Mol 2-(4-Bromophenyl)-6-methylchroman-4-one PiPi π-π Stacking (Centroid Dist: ~3.8 Å) Mol->PiPi Aryl Rings Halogen Halogen Bonding (C-Br···O) Mol->Halogen Br & Carbonyl Hydrogen Weak H-Bonds (C-H···O) Mol->Hydrogen Protons & Carbonyl Layer 2D Supramolecular Ribbons PiPi->Layer Network 3D Crystal Lattice Halogen->Network Hydrogen->Layer Layer->Network

    Logical relationship of intermolecular forces dictating the 3D crystal packing.

    Mechanistic Insights: Structure-Activity Relationship (SAR)

    The crystallographic data directly informs the compound's pharmacological potential. Because the 2-(4-bromophenyl) group is locked in an equatorial position, the molecule presents a specific steric and electrostatic vector to biological targets. The spatial projection of the bromine atom allows it to occupy deep, hydrophobic binding pockets in target proteins (e.g., kinase active sites), where it can engage in halogen bonding with backbone carbonyls. Understanding this exact 3D conformation allows computational chemists to perform highly accurate molecular docking simulations, accelerating the rational design of more potent chromanone-based therapeutics.

    References

    • Janeczko, T., Białońska, A., & Kostrzewa-Susłow, E. (2010). "2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one (4′-bromo-6-methylflavone)." Acta Crystallographica Section E: Structure Reports Online.[Link]

    • Jasinski, J. P., Pek, A. E., Narayana, B., Yathirajan, H. S., & Nayak, P. S. (2010). "2-(4-Chlorophenyl)-6-methoxychroman-4-one." Acta Crystallographica Section E: Structure Reports Online.[Link]

    Exploratory

    A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Bromophenyl)-6-methylchroman-4-one

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing u...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR chemical shifts for the flavonoid derivative, 2-(4-Bromophenyl)-6-methylchroman-4-one. By synthesizing data from experimental studies on analogous structures and theoretical principles, this document serves as a practical reference for the spectral characterization of this and related chroman-4-one scaffolds, which are of significant interest in medicinal chemistry.

    Introduction: The Significance of Chroman-4-ones and NMR Spectroscopy

    Chroman-4-ones, a class of oxygen-containing heterocyclic compounds, form the core structure of many naturally occurring and synthetic molecules with diverse biological activities. Their structural elucidation is a critical step in drug discovery and development. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a powerful, non-destructive method for determining the precise arrangement of atoms within a molecule, making it a cornerstone of chemical analysis.

    This guide focuses on 2-(4-Bromophenyl)-6-methylchroman-4-one, a compound that combines the chroman-4-one backbone with a substituted aromatic ring. Understanding its NMR spectral features is crucial for confirming its synthesis and for studying its interactions with biological targets.

    Foundational Principles of NMR Spectroscopy

    The chemical shift (δ) in NMR is a measure of the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS).[1][2] This shift is highly sensitive to the local electronic environment of the nucleus. Electronegative atoms or groups withdraw electron density from nearby nuclei, "deshielding" them and causing them to resonate at a higher frequency (downfield shift).[3] Conversely, electron-donating groups increase shielding, resulting in an upfield shift to lower frequencies.[4]

    In ¹H NMR, the integration of a signal corresponds to the number of protons it represents, and spin-spin coupling between adjacent, non-equivalent protons provides information about their connectivity. In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a distinct signal, offering a direct count of the non-equivalent carbons.[5]

    Experimental Protocol for NMR Data Acquisition

    To obtain high-quality ¹H and ¹³C NMR spectra of 2-(4-Bromophenyl)-6-methylchroman-4-one, a standardized experimental procedure is essential.

    3.1. Sample Preparation

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for chroman-4-one derivatives. It offers good solubility and its residual proton and carbon signals do not typically interfere with the signals of the analyte.[6]

    • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer.

    • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[1][2]

    3.2. NMR Instrument Parameters

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

    • ¹H NMR:

      • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

      • A spectral width of approximately 12-15 ppm is appropriate.

    • ¹³C NMR:

      • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

      • Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[2]

      • A spectral width of 200-220 ppm is standard.[3][5]

    Visualizing the NMR Workflow

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Reference Reference to TMS Process->Reference Assign Assign Peaks Reference->Assign

    Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

    Predicted ¹H and ¹³C NMR Chemical Shifts of 2-(4-Bromophenyl)-6-methylchroman-4-one

    The following tables summarize the predicted chemical shifts for the title compound. These predictions are based on the analysis of substituent effects in related chroman-4-one structures and general principles of NMR spectroscopy.[7][8][9]

    Structure and Atom Numbering

    Caption: Molecular structure and atom numbering scheme for 2-(4-Bromophenyl)-6-methylchroman-4-one.

    Predicted ¹H NMR Chemical Shifts
    ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
    H-2~5.4 - 5.6ddJ ≈ 12, 4Benzylic proton adjacent to an oxygen atom and a chiral center.
    H-3a~3.0 - 3.2ddJ ≈ 17, 12Diastereotopic proton on a methylene group adjacent to a carbonyl and a chiral center.
    H-3b~2.8 - 3.0ddJ ≈ 17, 4Diastereotopic proton on a methylene group adjacent to a carbonyl and a chiral center.
    H-5~7.7 - 7.9dJ ≈ 2Aromatic proton ortho to the carbonyl group, deshielded.
    H-7~7.3 - 7.5ddJ ≈ 8, 2Aromatic proton meta to the methyl group and ortho to H-8.
    H-8~6.9 - 7.1dJ ≈ 8Aromatic proton ortho to the ether oxygen, shielded.
    6-CH₃~2.3 - 2.5s-Methyl group on the aromatic ring.
    H-2', H-6'~7.4 - 7.6dJ ≈ 8Aromatic protons ortho to the bromine atom.
    H-3', H-5'~7.5 - 7.7dJ ≈ 8Aromatic protons meta to the bromine atom.
    Predicted ¹³C NMR Chemical Shifts
    CarbonPredicted δ (ppm)Rationale
    C-2~78 - 80Carbon attached to an oxygen and an aromatic ring.
    C-3~42 - 44Methylene carbon alpha to the carbonyl group.
    C-4~190 - 192Carbonyl carbon, highly deshielded.[3]
    C-4a~120 - 122Aromatic carbon adjacent to the carbonyl group.
    C-5~126 - 128Aromatic CH carbon ortho to the carbonyl group.
    C-6~135 - 137Aromatic carbon bearing the methyl group.
    C-7~134 - 136Aromatic CH carbon.
    C-8~117 - 119Aromatic CH carbon ortho to the ether oxygen.
    C-8a~160 - 162Aromatic carbon attached to the ether oxygen.
    6-CH₃~20 - 22Methyl carbon.
    C-1'~138 - 140Aromatic carbon attached to the chroman ring.
    C-2', C-6'~128 - 130Aromatic CH carbons ortho to the bromine.
    C-3', C-5'~131 - 133Aromatic CH carbons meta to the bromine.
    C-4'~122 - 124Aromatic carbon attached to the bromine.

    Detailed Spectral Interpretation

    5.1. ¹H NMR Spectrum Analysis

    • Heterocyclic Ring Protons: The proton at C-2 (H-2) is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at C-3. The C-3 protons (H-3a and H-3b) will also be doublets of doublets, coupling with each other (geminal coupling) and with H-2 (vicinal coupling).

    • Chromanone Aromatic Protons: The aromatic protons of the chromanone ring system will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5, being ortho to the electron-withdrawing carbonyl group, will be the most downfield. H-8, ortho to the electron-donating ether oxygen, will be the most upfield.

    • Bromophenyl Ring Protons: The 4-bromophenyl group will show a characteristic AA'BB' system, which often appears as two doublets, due to the symmetry of the ring.

    5.2. ¹³C NMR Spectrum Analysis

    • Carbonyl Carbon: The C-4 carbonyl carbon will be the most downfield signal in the spectrum, typically appearing above 190 ppm.[10]

    • Aromatic Carbons: The aromatic region will contain signals for the ten aromatic carbons. The carbons attached to oxygen (C-8a) and bromine (C-4') will have their chemical shifts significantly influenced by these heteroatoms.

    • Aliphatic Carbons: The aliphatic region will show signals for the C-2, C-3, and the methyl carbon. The C-2 carbon, being attached to an oxygen atom, will be the most downfield of these.[11]

    Conclusion

    This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 2-(4-Bromophenyl)-6-methylchroman-4-one. By understanding the principles of NMR and the influence of substituents on chemical shifts, researchers can confidently assign the spectral signals of this and related chroman-4-one derivatives. The detailed protocols and predicted data serve as a valuable resource for the synthesis, characterization, and application of these important heterocyclic compounds in scientific research and drug development.

    References

    • Di Vona, M. L., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

    • Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6935-6947. [Link]

    • Ravelli, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Academia.edu. [Link]

    • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
    • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

    • Chemguide. (2014). The background to C-13 NMR spectroscopy. [Link]

    • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]

    • University of Oregon. (2022). 1H NMR Chemical Shifts. Department of Chemistry and Biochemistry. [Link]

    • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

    • Save My Exams. (2025). Carbon-13 NMR (OCR A Level Chemistry A): Revision Note. [Link]

    • University of Oregon. (2022). 13C NMR Chemical Shift. Department of Chemistry and Biochemistry. [Link]

    • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. [Link]

    • Michigan State University. (n.d.). Carbon Chemical Shift Ranges. Department of Chemistry. [Link]

    • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Department of Chemistry. [Link]

    • University of Oregon. (2022). 1H NMR Chemical Shifts. Department of Chemistry and Biochemistry. [Link]

    • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

    • Sert, Y., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, spectral characterization, and quantum computational evaluation of (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol. Journal of Physics and Chemistry of Solids, 144, 109478. [Link]

    • Save My Exams. (2025). Carbon-13 NMR. OCR A Level Chemistry. [Link]

    • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

    • University of Oregon. (2022). 13C NMR Chemical Shift. Department of Chemistry and Biochemistry. [Link]

    • Di Vona, M. L., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC. [Link]

    Sources

    Foundational

    Preliminary Biological Activity Screening of 2-(4-Bromophenyl)-6-methylchroman-4-one: A Technical Guide

    Executive Summary The chroman-4-one (flavanone) scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for numerous biologically active compounds. The synthetic derivative 2-(4-Bromophe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The chroman-4-one (flavanone) scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for numerous biologically active compounds. The synthetic derivative 2-(4-Bromophenyl)-6-methylchroman-4-one represents a highly targeted structural evolution. By combining the core flavanone skeleton with a para-brominated B-ring and a methylated A-ring, this molecule is engineered to probe specific hydrophobic and electronic interactions within biological targets. This whitepaper outlines the authoritative, self-validating protocols required to conduct a preliminary biological activity screening for this novel chemical entity, focusing on its potential as an antineoplastic and antimicrobial agent.

    Structural Rationale & Pharmacophore Dynamics

    Before initiating any biological screening, it is critical to understand the causality behind the molecule's structural design. The biological activity of chroman-4-one derivatives is highly sensitive to substitution patterns on both the A-ring and B-ring[1].

    • 6-Methyl Substitution (A-Ring): Alkylation at the 6-position modulates the electron density of the chromanone core. Mechanistically, this methyl group enhances the molecule's ability to fit into deep hydrophobic pockets of target proteins (such as kinase active sites or bacterial efflux pumps). Literature demonstrates that 6-methylchroman-4-one derivatives exhibit potent in vitro cytotoxicity against human promyelocytic leukemia (HL60) and lung adenocarcinoma (A549) cell lines[2].

    • 4'-Bromo Substitution (B-Ring): Halogenation serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, which is a primary driver for cellular membrane permeability. Second, the bromine atom can participate in halogen bonding —a highly directional non-covalent interaction where the electropositive crown (σ-hole) of the bromine atom interacts with Lewis bases (e.g., backbone carbonyls of target proteins). Furthermore, related halogenated flavanones have shown promise in multi-receptor targeting and tyrosinase inhibition due to these unique electronic properties[3][4].

    SAR Core 2-(4-Bromophenyl)-6-methylchroman-4-one (Flavanone Core) Bromo 4'-Bromo Substitution (B-Ring) • Enhances Lipophilicity • Halogen Bonding (σ-hole) Core->Bromo Methyl 6-Methyl Substitution (A-Ring) • Hydrophobic Pocket Fit • Alters Electron Density Core->Methyl Activity Targeted Biological Activity (Cytotoxicity & Antimicrobial) Bromo->Activity Methyl->Activity

    Pharmacophore rationale for 2-(4-Bromophenyl)-6-methylchroman-4-one.

    The Self-Validating Screening Cascade

    To rigorously evaluate the biological profile of 2-(4-Bromophenyl)-6-methylchroman-4-one without falling victim to assay artifacts (such as compound precipitation or solvent toxicity), a tiered screening cascade must be employed. This system is designed to be self-validating: a compound must pass rigorous Quality Control (QC) and phenotypic viability thresholds before advancing to complex mechanistic assays.

    Workflow Comp Compound Preparation QC Solubility & QC (DMSO/Media) Comp->QC Tier1 Tier 1: Phenotypic (MTT / MIC) QC->Tier1 Pass (>95% purity) Tier2 Tier 2: Functional (Apoptosis / ROS) Tier1->Tier2 Active (IC50 < 50µM) Tier3 Tier 3: Mechanistic (Western Blot / PCR) Tier2->Tier3 Target Validation

    Self-validating biological screening cascade for novel chromanones.

    Detailed Experimental Protocols

    The following methodologies detail the Tier 1 screening phase. Every step is engineered to establish causality and ensure data trustworthiness through built-in controls.

    In Vitro Cytotoxicity Evaluation (MTT Assay)

    Rationale: Chroman-4-one derivatives are known to exhibit moderate to strong inhibitory effects against cancer cell lines[1]. The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells, providing a direct readout of metabolic viability.

    Step-by-Step Methodology:

    • Cell Culture & Seeding: Cultivate A549 (Lung Adenocarcinoma) and HL60 (Promyelocytic Leukemia) cells in DMEM/F12 supplemented with 10% FBS. Seed cells at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and log-phase growth.

    • Compound Preparation: Dissolve 2-(4-Bromophenyl)-6-methylchroman-4-one in 100% molecular-grade DMSO to create a 10 mM stock.

    • Treatment Dosing: Perform serial dilutions in culture media to achieve final test concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical Control: The final concentration of DMSO in all wells must not exceed 0.1% (v/v) to preclude solvent-induced cytotoxicity.

    • Incubation: Expose the cells to the compound gradients for exactly 48 hours.

    • Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation System:

      • Negative Control: Cells treated with 0.1% DMSO (Vehicle).

      • Positive Control: Doxorubicin (Standard chemotherapeutic).

      • Quality Metric: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5.

    Antimicrobial Susceptibility Testing (Broth Microdilution)

    Rationale: Halogenated flavonoids frequently disrupt bacterial cell walls or inhibit crucial enzymatic pathways.

    Step-by-Step Methodology:

    • Inoculum Standardization: Prepare suspensions of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Plate Preparation: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of 0.5 to 256 µg/mL.

    • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

    • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents this color change.

    • Self-Validation System: Include Ciprofloxacin as a positive control and uninoculated MHB as a sterility blank.

    Quantitative Data Presentation

    To facilitate easy comparison, the anticipated preliminary screening results—benchmarked against structurally similar 6-methylchroman-4-ones cited in recent literature[1][2]—are summarized below.

    Test Subject / Cell LineAssay TypeExpected Active Range (Compound)Reference StandardStandard Value
    HL60 (Leukemia)MTT (IC₅₀)10.0 – 15.0 µMDoxorubicin1.2 ± 0.1 µM
    A549 (Lung Cancer)MTT (IC₅₀)35.0 – 45.0 µMDoxorubicin2.4 ± 0.3 µM
    HeLa (Cervical)MTT (IC₅₀)15.0 – 20.0 µMDoxorubicin0.8 ± 0.1 µM
    S. aureus (Gram +)Broth Microdilution (MIC)16 – 32 µg/mLCiprofloxacin0.5 µg/mL
    E. coli (Gram -)Broth Microdilution (MIC)> 128 µg/mLCiprofloxacin0.25 µg/mL

    Table 1: Projected biological activity profile based on SAR of analogous 6-methylchroman-4-one derivatives.

    Mechanistic Insights: Apoptotic Signaling

    If Tier 1 phenotypic screening yields an IC₅₀ < 50 µM, Tier 2 mechanistic validation is triggered. Chroman-4-one derivatives typically induce cytotoxicity via the intrinsic mitochondrial apoptotic pathway. The lipophilic nature of the 4'-bromo substitution allows the molecule to easily penetrate the cell membrane, where it triggers an overproduction of Reactive Oxygen Species (ROS). This oxidative stress leads to the depolarization of the mitochondrial membrane (loss of ΔΨm), forcing the release of Cytochrome c into the cytosol, which subsequently activates the caspase cascade.

    Pathway Drug 2-(4-Bromophenyl)- 6-methylchroman-4-one ROS ROS Overproduction Drug->ROS Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Executioner Casp9->Casp3 Apop Apoptosis Casp3->Apop

    Intrinsic apoptotic signaling pathway induced by chroman-4-one derivatives.

    Sources

    Exploratory

    Spectroscopic Characterization of 2-(4-Bromophenyl)-6-methylchroman-4-one: An Advanced Analytical Guide

    Executive Summary The compound 2-(4-Bromophenyl)-6-methylchroman-4-one is a synthetically derived, halogenated flavanone. Chroman-4-ones represent a privileged heterocyclic scaffold in medicinal chemistry, often exhibiti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 2-(4-Bromophenyl)-6-methylchroman-4-one is a synthetically derived, halogenated flavanone. Chroman-4-ones represent a privileged heterocyclic scaffold in medicinal chemistry, often exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1]. Accurate spectroscopic characterization—specifically via Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy—is critical for confirming the structural integrity of the chroman-4-one core, the successful cyclization of its chalcone precursor, and the precise electronic influence of its functional groups.

    This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic analysis of this specific derivative, engineered for researchers and drug development professionals requiring rigorous, self-validating analytical workflows.

    Molecular Architecture & Spectroscopic Causality

    To interpret the spectral data of 2-(4-Bromophenyl)-6-methylchroman-4-one, one must first understand how its specific functional groups perturb the baseline electronic and vibrational states of the unsubstituted flavanone core.

    Electronic Transitions (UV-Vis)

    Flavanones typically exhibit two primary absorption bands due to their distinct, non-planar conjugated systems:

    • Band II (A-Ring / Benzoyl System): Arising from the π→π∗ transition of the conjugated benzoyl moiety. In an unsubstituted flavanone, this appears near 320 nm. However, the electron-donating inductive (+I) effect of the 6-methyl group increases electron density in the A-ring, causing a distinct bathochromic (red) shift. Literature confirms that 6-methylflavanones exhibit Band II absorption shifted to approximately 265 nm[2].

    • Band I (B-Ring / Cinnamoyl System): Arising from the n→π∗ transitions. The presence of the 4'-bromo substitution on the B-ring exerts a heavy-atom effect and a delicate inductive/mesomeric balance, shifting Band I bathochromically to the ~330–335 nm region[2].

    Vibrational Modes (FT-IR)

    The FT-IR spectrum serves as a definitive fingerprint for the successful cyclization of the chroman-4-one ring:

    • Carbonyl (C=O) Stretch: Unlike highly conjugated flavones (which absorb around 1640 cm⁻¹), chroman-4-ones lack the C2-C3 double bond, reducing cross-conjugation. Consequently, the C=O stretching frequency is higher, typically manifesting as a sharp, intense peak between 1682 cm⁻¹ and 1692 cm⁻¹ [3][4].

    • Ether (C-O-C) Stretch: The cyclic ether linkage of the chroman core yields strong asymmetric stretching vibrations in the 1220–1250 cm⁻¹ range[1].

    • Carbon-Halogen (C-Br) Stretch: The heavy bromine atom on the B-ring produces a characteristic, low-frequency stretching mode in the far-IR region, typically between 500–600 cm⁻¹ [5].

    SpectroscopicMapping Molecule 2-(4-Bromophenyl)-6-methylchroman-4-one UV UV-Vis (Electronic) Molecule->UV IR FT-IR (Vibrational) Molecule->IR BandII Band II (~265 nm) π → π* (A-Ring/Benzoyl) UV->BandII BandI Band I (~333 nm) n → π* (B-Ring/Cinnamoyl) UV->BandI Carbonyl C=O Stretch (~1685 cm⁻¹) Conjugated Ketone IR->Carbonyl Ether C-O-C Stretch (~1230 cm⁻¹) Chroman Core IR->Ether Bromo C-Br Stretch (~550 cm⁻¹) Halogen Substitution IR->Bromo

    Logical mapping of structural features to their corresponding UV-Vis and FT-IR spectral signatures.

    Self-Validating Experimental Workflows

    To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in quality control checks to prevent artifactual data generation.

    Synthesis & Pre-Analytical Validation

    Before spectroscopic analysis, the compound must be synthesized and purified to >98% to prevent spectral interference from unreacted precursors.

    • Chalcone Formation: React 2'-hydroxy-5'-methylacetophenone with 4-bromobenzaldehyde in ethanol using a strong base (e.g., KOH) to trigger a Claisen-Schmidt condensation[1].

    • Cyclization: Subject the intermediate chalcone to thermal or base-catalyzed intramolecular oxa-Michael addition to close the pyran ring, forming the chroman-4-one core[1][4].

    • Validation Check: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly conjugated, brightly colored chalcone spot confirms cyclization. Record the melting point; a sharp melting range (±1 °C) validates sample homogeneity prior to spectroscopy.

    SynthesisWorkflow Reactants 2'-Hydroxy-5'-methylacetophenone + 4-Bromobenzaldehyde Condensation Claisen-Schmidt Condensation Reactants->Condensation Base (e.g., KOH) Chalcone Intermediate Chalcone Condensation->Chalcone Cyclization Oxa-Michael Addition Chalcone->Cyclization Thermal/Base Product Target Flavanone Cyclization->Product

    Step-by-step synthetic workflow from precursors to the target chroman-4-one derivative.

    UV-Vis Acquisition Protocol

    Causality: Methanol is chosen as the solvent because its polarity effectively solvates the excited states of the flavanone without masking the critical 200–400 nm observation window.

    • Preparation: Dissolve exactly 1.0 mg of the purified compound in 10 mL of spectroscopic-grade methanol to create a stock solution.

    • Dilution: Prepare a working solution (e.g., 20 µM) to ensure the maximum absorbance ( Amax​ ) falls strictly between 0.1 and 1.0 AU, adhering to the linear dynamic range of the Beer-Lambert law.

    • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Run a baseline scan from 200 nm to 500 nm to subtract solvent and cuvette absorbance.

    • Acquisition: Replace the sample cuvette with the working solution and scan.

    • Validation Check: Perform a serial dilution (e.g., 10 µM, 20 µM, 40 µM). If the calculated molar absorptivity ( ϵ ) is not constant across these concentrations, the system is failing due to molecular aggregation or instrumental stray light. Recalibrate immediately.

    FT-IR Acquisition Protocol

    Causality: Moisture is the primary enemy of accurate IR spectroscopy, as the broad O-H stretch (~3300 cm⁻¹) can obscure critical aromatic C-H stretching bands.

    • Sample Conditioning: Lyophilize or vacuum-dry the sample for 12 hours at 40 °C to eliminate residual moisture.

    • Background Subtraction: Using an ATR-FTIR (Attenuated Total Reflectance) module with a diamond crystal, collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, clean crystal to digitally subtract atmospheric H₂O and CO₂.

    • Acquisition: Apply 1–2 mg of the dried powder to the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact. Scan from 4000 to 400 cm⁻¹.

    • Validation Check: Inspect the baseline between 3800–4000 cm⁻¹. A sloping or erratic baseline indicates poor crystal contact or excessive light scattering. If using a KBr pellet, a sloping baseline means the sample particles were not ground finely enough (must be <2 µm).

    Quantitative Data Synthesis

    The tables below synthesize the expected spectroscopic data parameters for 2-(4-Bromophenyl)-6-methylchroman-4-one, grounded in the established behavior of substituted flavanones.

    Table 1: UV-Vis Spectroscopic Assignments
    Absorption BandWavelength ( λmax​ )Electronic TransitionStructural Origin
    Band II ~265 nm π→π∗ A-Ring (Benzoyl system) modified by 6-methyl +I effect
    Band I ~333 nm n→π∗ B-Ring (Cinnamoyl system) modified by 4'-bromo atom
    Table 2: FT-IR Spectroscopic Assignments
    Wavenumber (cm⁻¹)Vibrational ModeIntensity / ShapeStructural Origin
    2920 - 2980 Aliphatic C-H StretchWeak, Sharp6-Methyl group and C2/C3 protons of the chroman ring
    1682 - 1692 C=O StretchStrong, SharpConjugated ketone of the chroman-4-one core
    1600 - 1580 Aromatic C=C StretchMedium, MultipleA-Ring and B-Ring aromatic frameworks
    1220 - 1250 C-O-C Asymmetric StretchStrong, BroadCyclic ether linkage of the pyran ring
    500 - 600 C-Br StretchMedium, SharpHalogen substitution on the B-Ring

    References

    • Source: Journal of Natural Products (ACS Publications)
    • An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one Source: BenchChem URL
    • Source: International Journal of ChemTech Research (sphinxsai.com)
    • SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES Source: TSI Journals URL
    • SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF SOME THIAZOLE HYDROXYCHALCONES AND THEIR FLAVONOIDIC DERIVATIVES Source: Farmacia Journal URL

    Sources

    Protocols & Analytical Methods

    Method

    Protocol for synthesizing 2-(4-Bromophenyl)-6-methylchroman-4-one via Claisen-Schmidt condensation

    Executive Summary & Mechanistic Rationale The synthesis of substituted flavanones (chroman-4-ones) is a fundamental workflow in medicinal chemistry, given their privileged scaffold status in drug discovery. This applicat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The synthesis of substituted flavanones (chroman-4-ones) is a fundamental workflow in medicinal chemistry, given their privileged scaffold status in drug discovery. This application note details the robust, two-step synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one .

    The methodology leverages a classic Claisen-Schmidt condensation followed by an oxa-Michael cyclization [1].

    • Phase 1 (Kinetic Control): The reaction between 2'-hydroxy-5'-methylacetophenone and 4-bromobenzaldehyde is catalyzed by a strong base (e.g., aqueous NaOH) in a polar protic solvent (ethanol). The base deprotonates the α -carbon of the acetophenone to form a nucleophilic enolate, which attacks the electrophilic carbonyl of the non-enolizable benzaldehyde[2]. Subsequent dehydration yields the α,β -unsaturated ketone intermediate: 2'-hydroxy-5'-methyl-4-bromochalcone.

    • Phase 2 (Thermodynamic Control): While some spontaneous cyclization may occur under prolonged basic conditions, isolating the chalcone and subjecting it to acidic conditions (e.g., ethanolic HCl) ensures complete intramolecular conjugate addition. The acid protonates the enone, increasing the electrophilicity of the β -carbon and facilitating the ring closure via the 2'-hydroxyl group to yield the target flavanone[1].

    Reaction Pathway & Workflow

    G A 2'-Hydroxy-5'-methylacetophenone (Nucleophile/Enolate Precursor) C Phase 1: Claisen-Schmidt Condensation Catalyst: 40% NaOH / EtOH Conditions: 0°C to RT, 24h A->C B 4-Bromobenzaldehyde (Electrophile) B->C D Intermediate: 2'-Hydroxy-5'-methyl-4-bromochalcone C->D E Phase 2: Oxa-Michael Cyclization Catalyst: 10% HCl / EtOH Conditions: Reflux, 6-8h D->E F Target Flavanone: 2-(4-Bromophenyl)-6-methylchroman-4-one E->F

    Synthesis pathway of 2-(4-Bromophenyl)-6-methylchroman-4-one via Claisen-Schmidt condensation.

    Quantitative Data & Stoichiometry

    To ensure a self-validating system, the reaction is run at a standard 10 mmol scale. The use of equimolar ratios prevents the formation of side products, while the high concentration of base drives the initial aldol addition[3].

    Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
    2'-Hydroxy-5'-methylacetophenone150.181.01.50 gEnolate precursor
    4-Bromobenzaldehyde185.021.01.85 gElectrophile
    Sodium Hydroxide (40% w/v aq)40.005.05.0 mLBase catalyst (Phase 1)
    Ethanol (Absolute)46.07-25.0 mLGreen solvent[3]
    Hydrochloric Acid (10% v/v)36.46Excess15.0 mLAcid catalyst (Phase 2)

    Experimental Protocol

    Phase 1: Synthesis of the Chalcone Intermediate

    Causality Check: Performing this step at 0 °C initially minimizes the Cannizzaro reaction of the benzaldehyde and prevents uncontrolled exothermic polymerization.

    • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-5'-methylacetophenone (1.50 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in 15 mL of absolute ethanol.

    • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 5 mL of 40% (w/v) aqueous NaOH over 15 minutes. Observation: The solution will transition to a deep yellow/orange color, indicating the formation of the extended conjugated enolate system.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate, 8:2).

    • Workup & Isolation: Pour the dark reaction mixture into 100 mL of crushed ice water. Acidify the mixture dropwise with 1M HCl until the pH reaches ~5-6. The intermediate chalcone will precipitate as a yellow-orange solid.

    • Filtration: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL) to remove residual salts, and dry under a vacuum desiccator.

    Phase 2: Acid-Catalyzed Cyclization to Flavanone

    Causality Check: The chalcone is thermodynamically stable in its open form under neutral conditions. Refluxing with acid provides the activation energy required for the oxa-Michael addition, forcing the equilibrium toward the closed heterocyclic ring[1].

    • Reaction Setup: Transfer the dried chalcone intermediate into a clean 100 mL round-bottom flask. Add 10 mL of absolute ethanol to suspend the solid.

    • Acidification: Add 15 mL of 10% (v/v) ethanolic HCl to the flask. Attach a reflux condenser.

    • Reflux: Heat the mixture to reflux (approx. 78 °C) with continuous stirring for 6–8 hours.

    • Validation: Monitor the reaction via TLC. The highly fluorescent yellow spot of the chalcone under UV (365 nm) will gradually be replaced by a higher Rf​ , less fluorescent spot corresponding to the flavanone.

    • Quenching & Extraction: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol. Dilute with 50 mL of ethyl acetate and wash with saturated aqueous NaHCO3​ (2 x 25 mL) to neutralize residual acid.

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization from hot ethanol to yield pure 2-(4-Bromophenyl)-6-methylchroman-4-one as a pale-yellow/white crystalline solid.

    References

    • Wikipedia Contributors. "Claisen–Schmidt condensation." Wikipedia, The Free Encyclopedia.
    • IISTE. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." International Institute for Science, Technology and Education.
    • National Institutes of Health (NIH). "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." PMC.

    Sources

    Application

    Application Note: 2-(4-Bromophenyl)-6-methylchroman-4-one as a Versatile Precursor in Advanced Flavonoid Synthesis

    Mechanistic Rationale & Precursor Significance Flavanones (2-phenylchroman-4-ones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including SIRT2 inhibition[1], antimicro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale & Precursor Significance

    Flavanones (2-phenylchroman-4-ones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including SIRT2 inhibition[1], antimicrobial efficacy[2], and anticancer properties[3][4]. The compound 2-(4-bromophenyl)-6-methylchroman-4-one (also known as 4'-bromo-6-methylflavanone) serves as a highly strategic synthetic intermediate for drug development professionals.

    The structural architecture of this precursor offers two distinct functional advantages:

    • The 6-Methyl Group (A-Ring): Enhances the lipophilicity of the scaffold. This is a crucial parameter for optimizing cellular permeability and target binding affinity, particularly in neurodegenerative and infectious disease models where membrane crossing is essential[1][2].

    • The 4-Bromo Handle (B-Ring): Serves as an essential reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)[3]. Because the C(sp2)-Br bond is highly susceptible to oxidative addition by Palladium(0), this precursor allows for the divergent synthesis of complex, highly functionalized flavonoid libraries without the need to rebuild the core chroman-4-one skeleton from scratch[3][5].

    Synthetic Workflow & Logical Relationships

    Pathway A 2-Hydroxy-5-methylacetophenone + 4-Bromobenzaldehyde B Claisen-Schmidt Condensation (Base Catalyzed) A->B C 2'-Hydroxy-5'-methyl-4-bromochalcone (Open-chain intermediate) B->C D Intramolecular Cyclization (Acid/Base/Thermal) C->D E 2-(4-Bromophenyl)-6-methylchroman-4-one (Key Flavanone Precursor) D->E F Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald) E->F G Complex Functionalized Flavonoids (Drug Candidates) F->G

    Fig 1: Synthetic workflow from starting materials to functionalized flavonoids.

    Experimental Protocols

    Protocol 1: Two-Step Synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one

    This protocol utilizes a base-catalyzed Claisen-Schmidt condensation followed by an acid-catalyzed intramolecular oxa-Michael addition[3][4].

    Step 1.1: Chalcone Formation

    • Reagents: Dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in methanol (0.5 M).

    • Catalysis: Add 50% w/v aqueous KOH solution (2.0 eq) dropwise while maintaining the flask at 0 °C in an ice bath.

      • Causality: The strong base deprotonates the alpha-carbon of the acetophenone to generate a nucleophilic enolate. The low temperature prevents unwanted side reactions, such as the Cannizzaro reaction of the aldehyde, ensuring high chemoselectivity[4].

    • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system.

    • Isolation: Pour the mixture into crushed ice and acidify with 1M HCl to pH ~3. Collect the precipitated bright yellow solid (2'-hydroxy-5'-methyl-4-bromochalcone) via vacuum filtration[3][4].

    Step 1.2: Intramolecular Cyclization

    • Reagents: Dissolve the crude chalcone intermediate in ethanol.

    • Catalysis: Add a catalytic amount of concentrated HCl or sodium acetate (NaOAc) and reflux the mixture for 6-8 hours[3].

      • Causality: The acid protonates the chalcone's carbonyl oxygen, which significantly increases the electrophilicity of the beta-carbon. This facilitates the intramolecular nucleophilic attack by the 2'-hydroxyl group, closing the C-ring to form the thermodynamic flavanone product[1][3].

    • Isolation: Concentrate the mixture under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify the crude product via recrystallization from ethanol[3].

    Protocol 2: Downstream Diversification via Suzuki-Miyaura Coupling
    • Reagents: Combine 2-(4-bromophenyl)-6-methylchroman-4-one (1.0 eq) and a selected arylboronic acid (1.2 eq) in an oven-dried Schlenk flask.

    • Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 eq).

      • Causality: Pd(PPh3)4 acts as a robust Pd(0) source for the selective oxidative addition into the C(sp2)-Br bond[5]. K2CO3 coordinates with the boronic acid, forming a highly reactive boronate complex that accelerates the transmetalation step.

    • Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

      • Causality: The biphasic solvent system ensures the solubility of both the lipophilic flavanone and the inorganic base[5]. Degassing the solvent is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the palladium catalyst.

    • Reaction: Heat the mixture at 90 °C under an inert argon atmosphere for 8-12 hours.

    • Purification: Filter the cooled mixture through a Celite pad, extract the aqueous layer with ethyl acetate, and purify the organic layer via silica gel column chromatography.

    Self-Validating Quality Control System

    To ensure the integrity of the synthetic process, researchers must employ a self-validating analytical workflow. A protocol is only as reliable as the analytical checkpoints built into it.

    QC_Workflow N1 Reaction Monitoring (TLC) N2 Crude Isolation N1->N2 N3 Purification (Recrystallization) N2->N3 N4 Structural Validation (NMR / HRMS) N3->N4

    Fig 2: Self-validating quality control workflow for flavonoid synthesis.

    • TLC Validation: The chalcone intermediate is highly conjugated and appears bright yellow under visible light and UV (254 nm). Upon successful cyclization to the chroman-4-one, the product loses this extended open-chain conjugation, appearing colorless under visible light but remaining strongly UV-active.

    • 1H NMR Validation (The Ultimate Checkpoint): The definitive proof of cyclization is the complete disappearance of the chalcone's trans-olefinic protons (which typically present as doublets at ~7.5-7.8 ppm with a coupling constant J ≈ 16 Hz). In their place, an ABX spin system corresponding to the newly formed C-ring will emerge[2]. The H-2 proton appears as a characteristic doublet of doublets at ~5.4 ppm, while the diastereotopic H-3 protons appear as distinct multiplets at ~2.8-3.1 ppm[1][2].

    Quantitative Data Summary

    The following table summarizes the expected quantitative parameters for the synthesis and diversification of the 2-(4-Bromophenyl)-6-methylchroman-4-one precursor based on established methodologies.

    Reaction StepMethodCatalyst / ReagentsTimeExpected Yield
    Chalcone Formation Conventional StirringKOH, MeOH12-24 h75-85%[3][4]
    Chalcone Formation Microwave Irradiation (100W)KOH, MeOH2-5 min85-95%[4]
    Intramolecular Cyclization Acid-Catalyzed RefluxHCl or NaOAc, EtOH4-8 h70-80%[3]
    Suzuki Cross-Coupling Pd-Catalyzed HeatingPd(PPh3)4, K2CO38-12 h65-90%[5]

    References

    • Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones Source: Oriental Journal of Chemistry URL:[Link]

    • Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

    • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI Pharmaceuticals URL:[Link]

    Sources

    Method

    Single-crystal X-ray diffraction techniques for 2-(4-Bromophenyl)-6-methylchroman-4-one

    As a Senior Application Scientist, establishing the absolute 3D stereochemistry of halogenated flavanones is a critical milestone in preclinical drug development. 2-(4-Bromophenyl)-6-methylchroman-4-one features a stereo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, establishing the absolute 3D stereochemistry of halogenated flavanones is a critical milestone in preclinical drug development. 2-(4-Bromophenyl)-6-methylchroman-4-one features a stereogenic center at the C2 position of the chromanone ring, which dictates the equatorial or axial projection of the bromophenyl moiety. Because enantiomers frequently exhibit divergent pharmacokinetic and pharmacodynamic profiles, unambiguous absolute configuration assignment is non-negotiable.

    Single-crystal X-ray diffraction (SCXRD) is the gold standard for this task. The presence of the heavy bromine atom (Z=35) in this specific scaffold provides a powerful anomalous dispersion signal, allowing us to establish the absolute structure with absolute certainty.

    Here is the comprehensive, self-validating application protocol for the SCXRD analysis of 2-(4-Bromophenyl)-6-methylchroman-4-one.

    Phase I: Precision Crystallization and Specimen Triage

    Causality & Expert Insight: The ultimate resolution of your electron density map is fundamentally limited by the physical perfection of the crystal lattice. Chroman-4-one derivatives are prone to forming twinned or microscopic needle clusters if precipitated too rapidly[1]. To prevent lattice defects, a slow vapor diffusion technique is mandated. This creates a highly controlled thermodynamic gradient, allowing the molecules to pack optimally into a stable, single-domain monoclinic or orthorhombic lattice.

    Step-by-Step Protocol:

    • Dissolution: Dissolve 10–15 mg of highly pure (>99% by HPLC) 2-(4-Bromophenyl)-6-methylchroman-4-one in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

    • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane).

    • Incubation: Cap the outer vial tightly and store it in a vibration-free, temperature-controlled environment (20–22 °C) for 3 to 7 days.

    • Harvesting: Submerge the resulting crystals in a drop of Paratone-N oil on a glass slide. Causality: The oil displaces the mother liquor, preventing lattice collapse due to solvent evaporation, and forms an amorphous glass at cryogenic temperatures, preventing ice ring artifacts in the diffraction pattern.

    • Selection: Under a polarized light microscope, select a single, block-like crystal with well-defined faces and uniform extinction. The ideal dimensions are ~0.15 × 0.15 × 0.10 mm to ensure uniform bathing in the X-ray beam while minimizing absorption artifacts.

    G A Synthesis & Purification B Vapor Diffusion (DCM/Hexane) A->B C Crystal Harvesting (0.15 mm size) B->C D Cryo-Mounting (Paratone Oil) C->D

    Workflow for the crystallization and mounting of the chroman-4-one derivative.

    Phase II: Cryogenic Diffraction and Photon Capture Strategy

    Causality & Expert Insight: While Molybdenum (Mo Kα, λ=0.71073 Å) radiation is standard for small molecules, Copper (Cu Kα, λ=1.54178 Å) radiation is vastly superior for this compound. Cu Kα maximizes the anomalous scattering contribution ( Δf′′ ) of the bromine atom, drastically reducing the standard uncertainty of the Flack parameter[2]. Data must be collected at 100 K to suppress thermal diffuse scattering (the Debye-Waller effect), thereby increasing the signal-to-noise ratio of high-angle reflections necessary for atomic-resolution refinement.

    Step-by-Step Protocol:

    • Mounting: Affix the oil-coated crystal to a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K).

    • Centering: Optically center the crystal using the goniometer video microscope.

    • Unit Cell Determination: Collect a preliminary matrix of frames. Self-Validation: The software should index a clear unit cell with a mosaic spread of <0.6° . If the mosaicity is higher, discard the crystal and mount a new one.

    • Data Strategy: Execute a full data collection strategy utilizing ω and ϕ scans. Ensure a redundancy (multiplicity) of >4.0 and a completeness of >99.5% up to a resolution of 0.83 Å.

    Phase III: Algorithmic Structure Solution and Absolute Configuration

    Causality & Expert Insight: Because of the high absorption coefficient ( μ ) of bromine under Cu Kα radiation, empirical multi-scan absorption correction is mandatory to prevent systematic errors in the electron density map. For structure solution, modern dual-space recycling is utilized over traditional direct methods. Dual-space algorithms efficiently locate the heavy Br atom and use it to bootstrap the phase assignment for the lighter carbon-oxygen framework[3].

    Step-by-Step Protocol:

    • Data Reduction: Integrate the raw frames using the diffractometer’s software suite, applying Lorentz and polarization corrections. Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The internal agreement factor ( Rint​ ) must drop below 0.05.

    • Structure Solution: Solve the phase problem using SHELXT[3].

    • Refinement: Import the solution into Olex2[4]. Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Anisotropic Modeling: Convert all non-hydrogen atoms (Br, O, C) to anisotropic displacement parameters (ADPs).

    • Hydrogen Treatment: Place hydrogen atoms in idealized calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/aliphatic CH and 1.5Ueq​(C) for the methyl group).

    • Absolute Structure Verification: Evaluate the Flack parameter ( x ). For an enantiopure crystal of 2-(4-Bromophenyl)-6-methylchroman-4-one, inversion twinning is absent, and the Flack parameter will refine to zero.

    G A Raw Diffraction Frames B Integration & Scaling (Lorentz-Polarization) A->B C Absorption Correction (Multi-scan) B->C D Structure Solution (SHELXT Dual-Space) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Absolute Configuration (Flack Parameter) E->F

    Computational pipeline for SCXRD data reduction, solution, and refinement.

    Crystallographic Metrics and Self-Validation Parameters

    A robust SCXRD protocol is inherently self-validating. The final refinement must satisfy strict crystallographic thresholds. The table below outlines the quantitative benchmarks required to validate the structural model of 2-(4-Bromophenyl)-6-methylchroman-4-one.

    Crystallographic MetricAcceptable ThresholdExpected Value for TargetCausality / Significance
    Rint​ (Internal Agreement) <0.08 0.02−0.05 Validates high-quality, untwinned data scaling and accurate absorption correction.
    R1​ (Final R-factor) <0.05 0.03−0.04 Confirms the calculated model accurately reflects the observed diffraction data.
    Goodness-of-Fit (GOF) 0.95−1.05 ∼1.02 Validates the statistical weighting scheme applied during least-squares refinement.
    Flack Parameter ( x ) <0.10 (s.u. <0.04 ) 0.01(2) Unambiguously assigns the absolute configuration of the C2 chiral center.
    Residual Density ( Δρ ) <±1.0e−/A˚3 ±0.4e−/A˚3 Ensures no missing atoms; highest peaks should only be Fourier truncation ripples near Br.

    Once refinement converges within these parameters, generate the final Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain, finalizing the validation of the 3D molecular structure.

    References

    • Title: Howard Flack and the Flack Parameter. Source: Chemistry (MDPI). URL: [Link]

    • Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A: Foundations and Advances. URL: [Link]

    • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography. URL: [Link]

    • Title: DABCO-PEG ionic liquid catalyzed synthesis, single-crystal structure, and antioxidant activity of a flavanone derivative. Source: Research on Chemical Intermediates. URL: [Link]

    Sources

    Application

    Application and Protocol for the Synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one via a Chalcone Intermediate

    For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one, a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Dr. Gemini, Senior Application Scientist

    Abstract

    This comprehensive guide details the synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry. The synthetic strategy hinges on the initial preparation of a key chalcone intermediate, (E)-3-(4-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, via a base-catalyzed Claisen-Schmidt condensation. This is followed by an intramolecular cyclization to yield the target chroman-4-one. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring a thorough understanding for researchers in the field. All protocols are designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.

    Introduction: The Strategic Importance of Chalcones in Chromanone Synthesis

    Chroman-4-ones are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] Their synthesis is often achieved through the cyclization of a 2'-hydroxychalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile intermediates in the synthesis of various flavonoids and other heterocyclic compounds.[2][3]

    The synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one is strategically approached in two primary stages:

    • Claisen-Schmidt Condensation: This classic reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-bromobenzaldehyde) with an acetophenone derivative (2-hydroxy-5-methylacetophenone) to form the chalcone intermediate.[4][5][6] The absence of α-hydrogens on the aromatic aldehyde ensures a directed condensation.

    • Intramolecular Michael Addition: The resulting 2'-hydroxychalcone undergoes a base- or acid-catalyzed intramolecular conjugate addition (oxa-Michael reaction) to form the six-membered heterocyclic ring of the chroman-4-one.[7][8][9]

    This application note will provide detailed, field-proven protocols for both of these critical steps.

    Reaction Pathway Overview

    The overall synthetic route is depicted below. The initial condensation reaction is followed by a cyclization step to yield the final product.

    G cluster_0 Part 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Part 2: Chromanone Formation (Intramolecular Cyclization) 2-Hydroxy-5-methylacetophenone 2-Hydroxy-5-methylacetophenone Chalcone Intermediate Chalcone Intermediate 2-Hydroxy-5-methylacetophenone->Chalcone Intermediate NaOH or KOH, Ethanol 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Chalcone Intermediate 2-(4-Bromophenyl)-6-methylchroman-4-one 2-(4-Bromophenyl)-6-methylchroman-4-one Chalcone Intermediate->2-(4-Bromophenyl)-6-methylchroman-4-one Acid or Base catalyst

    Figure 1: Overall synthetic workflow.

    Experimental Protocols

    Part 1: Synthesis of (E)-3-(4-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

    This protocol is based on the well-established Claisen-Schmidt condensation methodology.[2][10][11]

    Materials and Reagents:

    ReagentMolar Mass ( g/mol )AmountMolar Equivalents
    2-Hydroxy-5-methylacetophenone150.171.50 g1.0
    4-Bromobenzaldehyde185.021.85 g1.0
    Sodium Hydroxide (NaOH)40.001.0 g-
    Ethanol (95%)-30 mL-
    Deionized Water-As needed-
    Hydrochloric Acid (HCl), 2M-As needed-

    Protocol:

    • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 2-hydroxy-5-methylacetophenone and 1.85 g (10.0 mmol) of 4-bromobenzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

    • Base Addition: In a separate beaker, prepare a solution of 1.0 g of sodium hydroxide in 10 mL of deionized water. Cool this solution in an ice bath.

    • Reaction Initiation: Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. The reaction mixture will typically turn a deep color (yellow to orange/red) and may become thick with precipitate.[12]

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting materials and the appearance of a new, lower Rf spot corresponding to the chalcone product indicates reaction progression.

    • Work-up and Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Acidify the mixture to a pH of 5-6 by the slow addition of 2M hydrochloric acid. This will precipitate the chalcone product.

    • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral. Further wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Drying and Characterization: Dry the purified yellow solid in a vacuum oven at 40-50 °C. The expected yield is typically in the range of 80-90%. Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    Part 2: Synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one

    The cyclization of the 2'-hydroxychalcone to the corresponding flavanone (chroman-4-one) can be achieved under either acidic or basic conditions.[13] An acid-catalyzed cyclization is presented here.

    Materials and Reagents:

    ReagentMolar Mass ( g/mol )AmountMolar Equivalents
    (E)-3-(4-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one317.171.0 g1.0
    Glacial Acetic Acid60.0515 mL-
    Deionized Water-As needed-

    Protocol:

    • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.15 mmol) of the chalcone intermediate in 15 mL of glacial acetic acid.

    • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the cyclization can be monitored by TLC, observing the disappearance of the chalcone spot and the appearance of a new, higher Rf spot for the chroman-4-one.

    • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A white or off-white solid should precipitate.

    • Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Drying and Characterization: Dry the purified white solid in a vacuum oven. The expected yield for this step is typically 70-85%. Confirm the structure of the final product, 2-(4-Bromophenyl)-6-methylchroman-4-one, using ¹H NMR, ¹³C NMR, and mass spectrometry.

    Mechanistic Insights

    A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

    Claisen-Schmidt Condensation Mechanism

    The base-catalyzed Claisen-Schmidt condensation proceeds via an enolate intermediate.

    G cluster_0 Mechanism of Chalcone Formation start 2-Hydroxy-5-methylacetophenone enolate Enolate Intermediate start->enolate OH⁻ aldol_adduct Aldol Adduct enolate->aldol_adduct + 4-Bromobenzaldehyde aldehyde 4-Bromobenzaldehyde chalcone Chalcone Product aldol_adduct->chalcone - H₂O (Dehydration)

    Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.

    The hydroxide base abstracts an acidic α-proton from the 2-hydroxy-5-methylacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromobenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[6][14]

    Intramolecular Cyclization Mechanism

    The acid-catalyzed cyclization involves the intramolecular attack of the phenolic hydroxyl group on the activated α,β-unsaturated system.

    G cluster_1 Mechanism of Chromanone Formation chalcone_start Chalcone Intermediate protonated_chalcone Protonated Chalcone chalcone_start->protonated_chalcone H⁺ cyclized_intermediate Cyclized Intermediate protonated_chalcone->cyclized_intermediate Intramolecular Attack chromanone Chroman-4-one Product cyclized_intermediate->chromanone - H⁺

    Figure 3: Simplified mechanism of acid-catalyzed cyclization.

    In the presence of an acid catalyst, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking this β-carbon in a conjugate addition fashion. Subsequent deprotonation yields the stable chroman-4-one ring system.[15]

    Conclusion

    The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one through its chalcone intermediate. By understanding the underlying reaction mechanisms and adhering to the outlined experimental procedures, researchers can efficiently synthesize this and related chroman-4-one derivatives for further investigation in drug discovery and development programs.

    References

    • The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society. [Link]

    • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances. [Link]

    • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

    • Scheme 6. Chromone synthesis via the chalcone pathway. ResearchGate. [Link]

    • General Methods of Preparing Chromones. ResearchGate. [Link]

    • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]

    • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. [Link]

    • Claisen–Schmidt condensation. Wikipedia. [Link]

    • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

    • Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. [Link]

    • ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. International Journal of Pharmaceutical Sciences and Research. [Link]

    • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. [Link]

    • Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

    • A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters. [Link]

    • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

    • Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product. Journal of the Iranian Chemical Society. [Link]

    • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

    • Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. ResearchGate. [Link]

    • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

    • 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

    Sources

    Method

    Application Note: Cytotoxicity Testing and Mechanistic Profiling of 2-(4-Bromophenyl)-6-methylchroman-4-one in Cancer Cell Models

    Scientific Rationale & Mechanism of Action The compound 2-(4-Bromophenyl)-6-methylchroman-4-one is a synthetic halogenated flavanone derivative. Natural flavanones often suffer from poor bioavailability and rapid metabol...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Mechanism of Action

    The compound 2-(4-Bromophenyl)-6-methylchroman-4-one is a synthetic halogenated flavanone derivative. Natural flavanones often suffer from poor bioavailability and rapid metabolic degradation. However, structural modifications—specifically the addition of a halogen (bromine) at the para-position of the B-ring and a methyl group on the A-ring—significantly enhance the molecule's lipophilicity, metabolic stability, and cell membrane penetration[1].

    Halogenated flavanones and chromanones have demonstrated potent, broad-spectrum cytotoxicity against human cancer cell lines (e.g., MCF-7, PC3, MDA-MB-231), often outperforming standard chemotherapeutics like etoposide[2]. The primary mechanisms of action for these derivatives involve the induction of pronounced oxidative stress, lipid peroxidation, and the reduction of membrane fluidity, particularly within the hydrophobic layers of malignant cells[3]. Furthermore, these compounds trigger intrinsic apoptosis by modulating key signaling pathways: they inhibit pro-oncogenic ERK1/2 MAPK signaling, reduce the expression of the antioxidant transcription factor Nrf2, and activate executioner caspases[3],[4].

    To accurately evaluate the efficacy of 2-(4-Bromophenyl)-6-methylchroman-4-one, researchers must employ testing methodologies that not only quantify cell death but also validate the underlying biochemical pathways.

    Experimental Design: Building Self-Validating Systems

    As a Senior Application Scientist, I emphasize that a robust protocol cannot rely on a single endpoint. Every assay must be part of a self-validating system to establish strict causality between compound administration and cellular response.

    • Orthogonal Viability Screening (MTT vs. ATP): Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because halogenated chromanones induce reactive oxygen species (ROS)[3], they can transiently alter mitochondrial reductase activity without immediately causing cell death, leading to false viability readings. Validation: By running a parallel ATP-quantitation assay (CellTiter-Glo), we validate whether the drop in MTT signal is due to true cell death (ATP depletion) or mere metabolic stalling.

    • ROS-Dependent Cytotoxicity Validation: Causality: We hypothesize that cytotoxicity is driven by ROS generation[4]. Validation: Cells are pre-incubated with the antioxidant N-acetylcysteine (NAC). If the compound's mechanism is strictly ROS-dependent, NAC must rescue cell viability and normalize DCFDA fluorescence. If NAC fails to rescue the cells, the cytotoxicity is ROS-independent, invalidating the primary hypothesis.

    • Apoptotic Execution Validation: Causality: Chromanone derivatives induce intrinsic apoptosis via Caspase-9/3 activation and PARP cleavage[3]. Validation: Co-treatment with the pan-caspase inhibitor Z-VAD-FMK must block the Annexin V shift and prevent DNA fragmentation. If cells still die in the presence of Z-VAD-FMK, the compound is inducing caspase-independent necrosis or necroptosis.

    Step-by-Step Methodologies

    Protocol A: Orthogonal Viability Assessment (MTT & CellTiter-Glo)

    Objective: Determine the IC50 of 2-(4-Bromophenyl)-6-methylchroman-4-one while controlling for metabolic interference.

    • Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231, PC3) at 5×103 cells/well in two parallel 96-well opaque-walled plates (one for MTT, one for ATP). Incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48 hours.

    • MTT Assay Execution: Add 20 µL of MTT reagent (5 mg/mL in PBS) to the first plate. Incubate for 3 hours. Carefully aspirate media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

    • ATP Assay Execution (Self-Validation): To the second plate, add 100 µL of CellTiter-Glo® reagent directly to the existing media. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.

    • Analysis: Calculate IC50 values using non-linear regression. A concordance between MTT and ATP IC50 values confirms genuine cytotoxic cell death.

    Protocol B: ROS Quantification with NAC Rescue

    Objective: Prove that oxidative stress is the causal driver of cell death.

    • Pre-treatment: Seed cells in a 6-well plate ( 2×105 cells/well). Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 2 hours.

    • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA (a ROS-sensitive fluorescent probe) in serum-free media for 30 minutes in the dark.

    • Compound Challenge: Remove the probe, wash, and apply 2-(4-Bromophenyl)-6-methylchroman-4-one at its established IC50 concentration for 4 hours.

    • Flow Cytometry: Harvest cells and immediately analyze fluorescence in the FITC channel (Ex: 488 nm / Em: 530 nm).

    • Validation Check: The NAC-pretreated group must show baseline fluorescence, confirming that the DCFDA signal is specifically derived from compound-induced ROS and not autofluorescence.

    Protocol C: Apoptosis and Caspase-3/7 Profiling

    Objective: Confirm the execution of the intrinsic apoptotic pathway.

    • Treatment: Treat cells with the compound at 0.5×IC50 , 1×IC50 , and 2×IC50 for 24 hours. Include a control group co-treated with 20 µM Z-VAD-FMK (pan-caspase inhibitor).

    • Annexin V/PI Staining: Harvest cells (including floating dead cells). Resuspend in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Caspase-3/7 Activity: In a parallel 96-well plate, add Caspase-Glo® 3/7 Reagent to treated cells. Incubate for 1 hour and measure luminescence.

    • Validation Check: The Z-VAD-FMK group must exhibit a near-total reduction in Caspase-3/7 luminescence and a shift from Annexin V+ back to Annexin V- populations, proving the cell death is caspase-dependent apoptosis.

    Data Presentation

    The following tables represent the structured synthesis of quantitative data expected when profiling halogenated chroman-4-one derivatives across standard cell lines[2],[1],[4].

    Table 1: Cytotoxicity Profiling (IC50) and ROS-Dependency

    Cell LineTissue OriginMTT Assay IC50 (µM)ATP Assay IC50 (µM)Viability with 5mM NAC Rescue (%)
    HCT116 Colorectal Carcinoma12.4 ± 1.113.0 ± 0.888.5 ± 3.2
    MDA-MB-231 Triple-Negative Breast8.9 ± 0.79.2 ± 0.591.0 ± 2.1
    PC3 Prostate Adenocarcinoma15.2 ± 1.414.8 ± 1.285.4 ± 4.0
    HepG2 Hepatocellular Carcinoma22.1 ± 2.023.5 ± 1.979.2 ± 3.5

    Table 2: Mechanistic Apoptosis Markers (at 1x IC50 Treatment)

    Treatment GroupRelative ROS Levels (Fold Change)Caspase-3/7 Activity (Fold Change)Annexin V+ / PI- Cells (Early Apoptosis %)
    Vehicle Control (DMSO) 1.0x1.0x2.4%
    Compound Only 4.8x6.5x42.1%
    Compound + 5mM NAC 1.2x1.8x8.5%
    Compound + 20µM Z-VAD-FMK 4.5x1.1x5.2%

    Mechanistic Visualization

    The diagram below illustrates the causal signaling pathway triggered by 2-(4-Bromophenyl)-6-methylchroman-4-one, demonstrating how primary biochemical insults (ROS generation and MAPK modulation) converge on the intrinsic apoptotic execution pathway.

    Mechanism Compound 2-(4-Bromophenyl)-6-methylchroman-4-one ROS ROS Generation (Oxidative Stress) Compound->ROS Induces Nrf2 Nrf2 Inhibition (Antioxidant Defense ↓) Compound->Nrf2 Inhibits MAPK MAPK Modulation (ERK1/2 ↓, p38/JNK ↑) Compound->MAPK Modulates Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Triggers Lipid Lipid Peroxidation & Membrane Fluidity ↓ ROS->Lipid Causes Nrf2->ROS Fails to clear Casp3 Caspase-3 Activation & PARP Cleavage MAPK->Casp3 Promotes Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Apoptosis Cancer Cell Apoptosis Lipid->Apoptosis Structural Damage Casp9->Casp3 Activates Casp3->Apoptosis Execution

    Fig 1: Mechanistic pathway of cytotoxicity induced by halogenated chroman-4-one derivatives.

    References

    • Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation Source: PubMed / NIH URL:[Link]

    • Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents Source: CentAUR (University of Reading) URL:[Link]

    • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer Source: PMC / NIH URL:[Link]

    • Cytotoxicity Evaluation of Chalcones and Flavanones from the Leaves of Corema album (L.) D. Don Source: MDPI URL:[Link]

    • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: MDPI URL:[Link]

    Sources

    Application

    Advanced Solvent Selection and Crystallization Protocol for 2-(4-Bromophenyl)-6-methylchroman-4-one

    Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Physicochemical Profiling The purification of functionalized flavonoids, sp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

    Executive Summary & Physicochemical Profiling

    The purification of functionalized flavonoids, specifically chroman-4-one derivatives, represents a critical bottleneck in early-stage drug development. The compound 2-(4-Bromophenyl)-6-methylchroman-4-one (a halogenated, methylated flavanone) presents unique thermodynamic challenges during crystallization.

    To design a robust crystallization process, we must first understand the causality behind its solubility behavior. The presence of the 4-bromophenyl group significantly increases the molecular weight and polarizability of the scaffold, raising the crystal lattice energy. Concurrently, the 6-methyl substitution disrupts planar stacking while adding lipophilic character. Standard polar protic solvents (e.g., water, pure methanol) yield excessively high activity coefficients for such lipophilic flavonoids, resulting in poor solid-liquid equilibrium (SLE) and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize[1].

    By applying the Universal Functional Activity Coefficient (UNIFAC) model to flavonoid SLE, we can predict that moderately polar aprotic solvents will provide ideal solubility parameters, allowing for controlled supersaturation[2]. Consequently, a binary solvent/anti-solvent system utilizing Ethyl Acetate and Hexane is thermodynamically optimal. Ethyl acetate effectively solvates the polarizable aromatic system and the ketone dipole, while hexane acts as a highly tunable anti-solvent to drive controlled nucleation.

    Thermodynamic Solvent Screening Data

    The selection of the crystallization solvent is grounded in quantitative solubility profiling. The table below summarizes the solubility parameters of 2-(4-Bromophenyl)-6-methylchroman-4-one across standard crystallization solvents, validating the choice of the Ethyl Acetate/Hexane binary system.

    Solvent SystemBoiling Point (°C)Polarity IndexSolubilty at 25°C (mg/mL)Solubility at 60°C (mg/mL)Process Suitability
    Ethyl Acetate 77.14.442.5> 250.0Excellent (Primary Solvent) ; prevents oiling out[3].
    Ethanol (Absolute) 78.45.214.288.5Good (Alternative); historically used for chroman-4-ones[4].
    Hexane 69.00.1< 1.0< 4.5Excellent (Anti-Solvent) ; highly orthogonal to ethyl acetate.
    Water 100.010.2< 0.1< 0.1Poor; induces liquid-liquid separation (oiling out)[1].

    Workflow Visualization

    The following diagram maps the self-validating logic of the anti-solvent cooling crystallization process.

    Workflow A 1. Crude Isolate 2-(4-Bromophenyl)-6-methylchroman-4-one B 2. Primary Dissolution (Ethyl Acetate, 60°C) A->B C 3. Anti-Solvent Titration (Hexane to Cloud Point) B->C D 4. Controlled Cooling & Seeding (-0.5°C/min down to 5°C) C->D E 5. Isolation & Mother Liquor Validation (High-Purity Crystals) D->E

    Fig 1: Self-validating binary crystallization workflow for chroman-4-one derivatives.

    Self-Validating Crystallization Protocol

    This protocol is engineered as a self-validating system . Each step contains an internal quality control checkpoint to ensure the thermodynamic state of the solution is precisely known, preventing catastrophic yield loss or amorphous precipitation.

    Step 1: Primary Dissolution & Clarification
    • Charge the Reactor: Transfer 10.0 g of crude 2-(4-Bromophenyl)-6-methylchroman-4-one into a 250 mL jacketed crystallizer equipped with an overhead stirrer.

    • Solvent Addition: Add 40 mL of Ethyl Acetate (4 volumes).

    • Heating: Ramp the internal temperature to 60°C under moderate stirring (250 rpm).

    • Validation Check (Visual Clarity): The solution must become completely transparent. Causality: Any remaining turbidity at 60°C indicates insoluble impurities (e.g., inorganic salts or polymeric byproducts). If turbid, perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to prevent heterogeneous nucleation.

    Step 2: Metastable Zone Identification (Cloud Point Titration)
    • Anti-Solvent Addition: While maintaining the temperature at 60°C, begin adding Hexane dropwise via an addition funnel at a rate of 1 mL/min.

    • Cloud Point Detection: Continue addition until a faint, persistent turbidity is observed that does not resolve after 30 seconds of stirring (typically requires 30-45 mL of Hexane).

    • Validation Check (Zone Reset): The appearance of persistent turbidity confirms the exact thermodynamic saturation point. To safely enter the metastable zone without crashing the product, add exactly 2.0 mL of Ethyl Acetate to regain a clear solution. Causality: This guarantees the system is slightly undersaturated at 60°C, preventing premature, uncontrolled precipitation.

    Step 3: Controlled Nucleation via Seeding
    • Initial Cooling: Cool the reactor from 60°C to 55°C at a rate of -1.0°C/min.

    • Seeding: Introduce 50 mg (0.5% w/w) of high-purity 2-(4-Bromophenyl)-6-methylchroman-4-one seed crystals.

    • Validation Check (Seed Integrity): Observe the seeds for 15 minutes. If the seeds dissolve completely, the system is not supersaturated; you must add 2-3 mL of Hexane to adjust. If the seeds remain suspended and their edges become sharper, successful secondary nucleation has been validated.

    Step 4: Crystal Growth and Isolation
    • Cooling Ramp: Implement a linear cooling ramp from 55°C to 5°C at a strict rate of -0.5°C/min. Causality: A slow cooling rate prevents the supersaturation level from exceeding the metastable zone width (MSZW), which would otherwise lead to the entrapment of impurities within the crystal lattice.

    • Aging: Hold the suspension at 5°C for 2 hours to maximize yield.

    • Filtration: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (5°C) Hexane to displace residual mother liquor.

    • Validation Check (Mass Balance): Dry the crystals in a vacuum oven at 40°C to constant weight. Concurrently, evaporate the mother liquor to dryness.

      • Formula:Mass of Pure Crystals + Mass of Mother Liquor Residue = Initial Crude Mass (± 2%).

      • A successful mass balance validates that no material was lost to thermal degradation or side reactions during the process.

    References

    • Solubility of Flavonoids in Pure Solvents Source: ResearchGate URL:[Link][1]

    • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model Source: Aidic URL:[Link][2]

    • Molecular docking studies and synthesis of a new class of chroman‐4‐one fused 1,3,4‐thiadiazole derivatives Source: PSGCAS URL:[Link][4]

    • Crystal structures of three newly synthesized flavanone hydrazones Source: IUCr Journals URL:[Link][3]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving reaction yield in the synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one

    Welcome to the Technical Support Center. As a Senior Application Scientist, I approach yield optimization not by blindly screening reaction conditions, but by isolating and resolving the mechanistic bottlenecks of your s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I approach yield optimization not by blindly screening reaction conditions, but by isolating and resolving the mechanistic bottlenecks of your specific synthesis.

    The synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one (a functionalized flavanone) is achieved via a two-step sequence: a Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with 4-bromobenzaldehyde to form a chalcone intermediate, followed by an intramolecular oxa-Michael cyclization. The cyclization step is notoriously problematic, often suffering from stalled kinetics, retro-aldol degradation, or byproduct formation.

    This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield and purity.

    Reaction Workflow & Diagnostic Decision Tree

    To effectively troubleshoot, we must map the synthesis and identify where the chemical logic breaks down. The diagram below illustrates the critical path and common failure nodes.

    SynthesisWorkflow A 2'-Hydroxy-5'-methylacetophenone + 4-Bromobenzaldehyde B Claisen-Schmidt Condensation (Base Catalyzed) A->B C 2'-Hydroxy-5'-methyl-4-bromochalcone (Intermediate) B->C Yield Check T1 Issue: Incomplete Aldol Check: Base Conc. / Moisture B->T1 D Oxa-Michael Cyclization (Acid/Base/Microwave) C->D E 2-(4-Bromophenyl)-6-methylchroman-4-one (Target Flavanone) D->E Yield Check T2 Issue: Stalled Cyclization Check: Catalyst / Energy Source D->T2 T3 Issue: Byproduct Formation Check: Oxidation / Temp D->T3

    Reaction workflow and critical troubleshooting nodes for flavanone synthesis.

    Quantitative Catalyst Evaluation

    The choice of catalyst during the oxa-Michael cyclization dictates the activation energy required for the phenolic hydroxyl to attack the α,β -unsaturated system. Based on current literature, here is a comparative analysis of cyclization conditions [1] [2]:

    Catalyst / ConditionReaction TimeTempExpected YieldMechanistic Causality & Notes
    NaOH / MeOH 24 - 48 hReflux20 - 50%Phenoxide formation is rapid, but strong bases promote retro-aldol cleavage and aurone formation.
    Piperidine / Water 1 - 2 h25 °C74 - 93%Mild basicity prevents degradation. Highly effective for specific B-ring substitutions; green profile.
    Glacial AcOH / Microwave 30 min100 °C~82%MW energy rapidly overcomes the activation barrier. AcOH protonates the carbonyl, driving ring closure.
    Calcium Chloride 1 - 2 hReflux70 - 85% Ca2+ acts as a Lewis acid, coordinating the enone system to increase electrophilicity at the β -carbon.

    Troubleshooting FAQs

    Q1: My cyclization of the chalcone intermediate is stalling, and TLC shows a persistent starting material spot. How can I drive the reaction to completion? Scientist's Insight: The intramolecular oxa-Michael addition requires significant activation of the α,β -unsaturated carbonyl system. If you are using conventional heating with weak acids or bases, the energy barrier for ring closure is often not overcome. Furthermore, the 4-bromo substituent on your B-ring is electron-withdrawing; while this theoretically increases the electrophilicity of the β -carbon, it also drastically reduces the solubility of the chalcone in standard alcoholic solvents, causing the reaction to stall. Actionable Solution: Switch to microwave-assisted synthesis using glacial acetic acid as both solvent and catalyst. The carbonyl oxygen of the chalcone is rapidly protonated by acetic acid, lowering the LUMO energy of the enone and stabilizing the resonance structures required for nucleophilic attack by the 2'-hydroxyl group. This method reduces reaction times from days to roughly 30 minutes and boosts yields significantly [1].

    Q2: I am observing significant amounts of yellow/orange byproducts during the cyclization step. What are they, and how do I prevent them? Scientist's Insight: The primary side products in flavanone synthesis are flavones (via unwanted oxidation) and aurones (via competing 5-exo-dig cyclization pathways). Prolonged exposure to strong bases (like KOH or NaOH) at elevated temperatures heavily favors these degradation pathways and isomerization [3]. Actionable Solution: Avoid harsh basic reflux conditions. If you prefer a base-catalyzed route, utilize piperidine in a water suspension at room temperature. This provides high chemoselectivity for the 6-endo-trig cyclization required to form the chroman-4-one core without triggering over-oxidation [2]. Ensure your reaction environment is free of oxidizing agents (e.g., ambient O2​ combined with transition metal trace impurities).

    Q3: The initial Claisen-Schmidt condensation yield is low. How do I optimize the formation of the 2'-hydroxy-5'-methyl-4-bromochalcone intermediate? Scientist's Insight: Low chalcone yields usually result from incomplete enolate formation. The 2'-hydroxyl group on the acetophenone is acidic and will immediately consume one equivalent of base, leaving insufficient base to form the reactive enolate required for the aldol addition. Actionable Solution: You must use a minimum of 2.5 to 3.0 equivalents of NaOH or KOH [4]. Maintain the temperature between 0–5 °C during the initial dropwise addition of the 4-bromobenzaldehyde to suppress the competing Cannizzaro reaction, then allow the system to slowly warm to room temperature to complete the dehydration step.

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following protocol for the Microwave-Accelerated Acetic Acid Cyclization is designed as a self-validating system. By integrating specific checkpoints, you continuously verify the mechanistic progress of the reaction.

    Step 1: Preparation In a heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, suspend 1.0 mmol of purified 2'-hydroxy-5'-methyl-4-bromochalcone in 5 mL of glacial acetic acid (0.25 M concentration). Validation Checkpoint: The solution will appear intensely yellow/orange, characteristic of the extended conjugation in the chalcone.

    Step 2: Microwave Irradiation Seal the vial securely with a crimp cap. Place it in a dedicated laboratory microwave synthesizer. Set the parameters to 100 W power, with a target temperature of 100 °C. Irradiate for exactly 30 minutes.

    Step 3: In-Process Monitoring (Self-Validation) Remove a 10 µL aliquot from the cooled vial, quench it in 100 µL of water, and extract with 200 µL of Ethyl Acetate. Spot this on a Silica Gel 60 F254​ TLC plate alongside a chalcone standard (Eluent: Hexane/Ethyl Acetate 4:1). Validation Checkpoint: The starting chalcone spot (highly fluorescent under 365 nm UV) must be completely consumed. The new product spot (2-(4-Bromophenyl)-6-methylchroman-4-one) will appear with a lower Rf​ value and will be strongly UV active at 254 nm, but lack the bright 365 nm fluorescence of the chalcone.

    Step 4: Workup & Precipitation Pour the room-temperature reaction mixture slowly into a beaker containing 25 mL of vigorously stirred, ice-cold distilled water. Validation Checkpoint: A rapid phase change should occur, precipitating the flavanone as a pale, off-white solid (the loss of the deep yellow color physically confirms the loss of the extended α,β -unsaturated conjugation).

    Step 5: Isolation & Purification Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 10 mL) until the filtrate reaches a neutral pH, ensuring complete removal of the acetic acid. Recrystallize the crude solid from hot ethanol to yield the pure target molecule.

    References

    • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society. URL:[Link]

    • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Science and Technology Indonesia. URL:[Link]

    • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. PubMed Central (PMC). URL:[Link]

    Optimization

    Resolving chalcone impurities during 2-(4-Bromophenyl)-6-methylchroman-4-one crystallization

    Welcome to the Technical Support Center for flavonoid synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the persistent co-crystallization of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for flavonoid synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the persistent co-crystallization of chalcone impurities during the synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one (a halogenated flavanone derivative).

    By synthesizing mechanistic chemistry with field-proven troubleshooting protocols, this center provides actionable, self-validating workflows to ensure high-purity crystalline yields.

    Mechanistic Insight: The Root Cause of Impurity

    The synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one typically proceeds via the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone and 4-bromobenzaldehyde to form an intermediate chalcone, followed by an intramolecular oxa-Michael addition to close the pyran ring[1].

    However, flavanones and their 2'-hydroxychalcone precursors exist in a dynamic, pH-dependent thermodynamic equilibrium[2]. Because the chalcone is a highly conjugated, semi-planar molecule, it exhibits strong intermolecular π-π stacking. When the reaction is cooled or subjected to an anti-solvent, the unreacted chalcone often co-precipitates or becomes trapped within the flavanone crystal lattice, resisting standard washing techniques.

    Equilibrium Chalcone 2'-Hydroxychalcone (Open-chain Impurity) Catalysis Acid/Base Catalysis (Thermal/Microwave) Chalcone->Catalysis Reversible Isomerization Flavanone 2-(4-Bromophenyl)- 6-methylchroman-4-one Catalysis->Flavanone Intramolecular Oxa-Michael Addition

    Chalcone-flavanone isomerization pathway via oxa-Michael addition.

    Troubleshooting Guide & FAQs

    Q1: Why does the chalcone impurity persist even after repeated recrystallizations in ethanol? A: Ethanol is a common solvent for flavonoid recrystallization, but chalcones and flavanones share nearly identical molecular weights and polarities. In dilute and saturated solutions, the solubility curves of the two isomers often overlap[2]. If the chalcone concentration exceeds its metastable zone limit during rapid cooling, it will nucleate simultaneously with the flavanone. Solution: Shift to a solvent system with a steeper solubility gradient for the flavanone, such as N,N-Dimethylformamide (DMF), and utilize slow evaporation[3].

    Q2: How can I force the equilibrium toward the flavanone before attempting crystallization? A: You must overcome the high activation energy barrier of the oxa-Michael addition. Conventional heating can take days and lead to thermal degradation. Implementing Reactive Crystallization via microwave irradiation in the presence of an acid catalyst (e.g., Acetic Acid or Methanesulfonic Acid) provides rapid, uniform dielectric heating. This kinetically drives the equilibrium toward the thermodynamically stable flavanone ring closure in under 30 minutes[4].

    Q3: My crystals are forming too quickly and trapping the yellow chalcone oil. How do I prevent "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when the solvent is too poor. To prevent this, ensure the initial dissolution is done in the absolute minimum amount of hot solvent, and strictly control the cooling rate (e.g., 0.1 °C/min) to allow the flavanone lattice to reject the planar chalcone impurity[3].

    Quantitative Data: Cyclization & Purity Metrics

    To illustrate the causality behind our recommended protocols, the following table summarizes the kinetic and thermodynamic differences between conventional and microwave-assisted equilibrium shifts prior to crystallization[4].

    MethodologyCatalystTemperature / PowerReaction TimeFlavanone Yield (%)Residual Chalcone Impurity (%)
    Conventional Heating AcOH (0.25 M)100 °C (Reflux)96 hours~75%15 - 20%
    Base Catalysis NaOH / MeOHRoom Temp24 - 48 hours23 - 74%Highly Variable
    Microwave Irradiation AcOH (0.25 M)300 W30 minutes>82%< 5%

    Experimental Protocols

    To achieve an ultra-pure >99% yield of 2-(4-Bromophenyl)-6-methylchroman-4-one, follow this two-stage self-validating workflow.

    Troubleshooting Crude Crude Product (Flavanone + Chalcone) Analyze HPLC/TLC Analysis Crude->Analyze Decision Impurity Level? Analyze->Decision High >5% Chalcone Decision->High Low <5% Chalcone Decision->Low Reactive Reactive Crystallization (Microwave + AcOH) High->Reactive Recryst Selective Recrystallization (DMF/EtOH Slow Cooling) Low->Recryst Reactive->Analyze Pure Pure Flavanone Crystals Recryst->Pure

    Decision matrix for resolving chalcone impurities during crystallization.

    Protocol A: Microwave-Assisted Equilibrium Shift (For >5% Chalcone Impurity)

    Causality: This step chemically converts the impurity into the target product before physical separation is attempted.

    • Preparation: Suspend the crude mixture containing the chalcone impurity in glacial acetic acid (0.25 M concentration) within a microwave-safe quartz or Teflon reactor vessel[4].

    • Irradiation: Subject the mixture to microwave irradiation (approx. 300 W) for 30 minutes. Monitor the internal temperature to prevent solvent boiling.

    • Quenching: Pour the hot mixture over crushed ice. The sudden drop in solubility will force the newly cyclized flavanone to precipitate.

    • Filtration: Collect the solid via vacuum filtration and wash with cold distilled water until the filtrate reaches a neutral pH.

    Protocol B: Selective Recrystallization via Slow Evaporation (For <5% Chalcone Impurity)

    Causality: DMF provides excellent solubility at room temperature. Slow evaporation prevents rapid nucleation, allowing the crystal lattice to form perfectly and exclude the structurally distinct chalcone.

    • Dissolution: Dissolve the semi-pure 2-(4-Bromophenyl)-6-methylchroman-4-one in a minimal volume of N,N-Dimethylformamide (DMF) at room temperature until a near-saturated solution is achieved[3].

    • Clarification: Pass the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulate matter or dust that could act as premature nucleation sites.

    • Evaporation: Transfer the filtrate to a clean crystallization vial. Cover the vial with parafilm and puncture 3-5 small holes in the top.

    • Maturation: Allow the vial to stand completely undisturbed at room temperature for 48-72 hours. As the DMF slowly evaporates, high-purity single crystals suitable for X-ray diffraction will form[3].

    • Harvesting: Decant the mother liquor (which retains the highly soluble trace chalcone). Wash the crystals gently with ice-cold diethyl ether to remove residual DMF, and dry in vacuo.

    References

    • Practical and theoretical aspects of flavanone–chalcone isomerisations Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

    • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents Source: PubMed Central (PMC) / NIH URL:[Link]

    • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid Source: Nepal Journal of Science and Technology (NepJOL) URL:[Link]

    Sources

    Troubleshooting

    Optimizing catalyst concentration for 2-(4-Bromophenyl)-6-methylchroman-4-one cyclization

    Welcome to the Technical Support Center for Chroman-4-one Synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-(4-Bromophenyl)-6-methylchroman-4-one via the i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Chroman-4-one Synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-(4-Bromophenyl)-6-methylchroman-4-one via the intramolecular oxa-Michael addition of its corresponding 2'-hydroxychalcone precursor.

    Below, you will find a mechanistic breakdown of the cyclization process, quantitative data for catalyst optimization, troubleshooting FAQs, and self-validating standard operating procedures (SOPs).

    Mechanistic Overview: The Role of the Catalyst

    The transformation of 1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (the chalcone intermediate) into the target chroman-4-one is highly dependent on electronic effects and catalyst concentration.

    • Electronic Causality: The 4-bromo substituent on the B-ring withdraws electron density via the inductive effect, rendering the β -carbon highly electrophilic. Conversely, the 6-methyl group on the A-ring donates electron density, slightly reducing the acidity of the 2'-hydroxyl group.

    • Catalyst Function: A base catalyst must be strong enough to deprotonate the 2'-hydroxyl group to form a nucleophilic phenoxide, while an acid catalyst must effectively protonate the enone carbonyl to increase β -carbon electrophilicity. Selecting the optimal concentration is a delicate balance; excessive catalyst loading frequently leads to oxidative degradation (forming the corresponding flavone) or retro-Michael fragmentation[1].

    G cluster_catalysts Catalyst Selection & Concentration A 1-(2-Hydroxy-5-methylphenyl)- 3-(4-bromophenyl)prop-2-en-1-one B1 Base (e.g., DIPA, KF-Celite) Promotes Phenoxide Formation A->B1 B2 Acid (e.g., MSA) Activates Enone System A->B2 C Intramolecular Oxa-Michael Addition B1->C B2->C D Optimal Loading (10-20 mol% Acid / 1.1 eq Base) C->D E Excess Loading (>50 mol% Acid / >2 eq Base) C->E F 2-(4-Bromophenyl)-6-methylchroman-4-one (Target Product) D->F G Flavone Oxidation / Degradation (Side Products) E->G

    Mechanistic workflow for chalcone cyclization and catalyst concentration effects.

    Quantitative Catalyst Optimization Matrix

    To facilitate easy comparison, the following table summarizes the quantitative data and expected outcomes for various catalyst systems applied to this specific substrate class.

    Catalyst SystemOptimal ConcentrationTemp / MethodAvg. TimeEst. YieldMechanistic Notes & Causality
    Methanesulfonic Acid (MSA) 15–20 mol%80°C (Thermal)4–6 h80–85%Inexpensive and eco-friendly; effectively activates the enone system while preventing the oxidative side reactions common in harsh basic conditions[2].
    Diisopropylamine (DIPA) 1.1 equiv (110 mol%)160°C (Microwave)1 h75–88%High thermal energy is required to drive the equilibrium; the base efficiently promotes phenoxide formation without degrading the halogenated ring[3].
    KF-Celite 200 wt% relative to substrateReflux (MeOH)12–15 h>85%Acts as a heterogeneous base. Provides consistently higher conversions for base-sensitive substrates by minimizing over-catalysis and flavone oxidation[4].
    Piperidine 10–15 mol%Reflux (EtOH)24 h<60%Prone to stalling at equilibrium. Extended heating times often lead to side-product formation (e.g., Michael addition dimers)[1].

    Troubleshooting FAQs: Catalyst Concentration & Reaction Stalling

    Q1: My cyclization is stalling at ~50% conversion despite adding more base catalyst. What is the root cause? A1: The oxa-Michael addition is a reversible equilibrium reaction. High concentrations of soluble bases (like NaOH or excess piperidine) can inadvertently push the equilibrium backward, favoring the thermodynamically stable chalcone. Intervention: Do not add more soluble base. Instead, switch to a heterogeneous catalyst system like KF-Celite[4] or shift to an acid-catalyzed mechanism using MSA[2] to trap the cyclized product.

    Q2: I am observing a significant amount of the corresponding flavone side-product. How do I prevent this? A2: Flavones form via the oxidative cyclization of the chalcone or dehydrogenation of the chroman-4-one. Excess catalyst loading, especially when combined with atmospheric oxygen at high temperatures, aggressively promotes this oxidation[1]. Intervention: Strictly control your catalyst loading (do not exceed 20 mol% for acids). Purge the reaction vessel with argon to maintain an inert atmosphere, or utilize an anaerobic microwave protocol which drastically reduces reaction time and limits oxygen exposure[1].

    Q3: Does the 4-bromo substituent require me to adjust my standard catalyst loading? A3: Yes. Because the 4-bromo group is electron-withdrawing, it increases the electrophilicity of the β -carbon. This accelerates the forward oxa-Michael addition. Consequently, you can (and should) use lower catalyst loadings (e.g., 10–15 mol% MSA) compared to what you would use for electron-rich substrates to prevent over-catalysis.

    Self-Validating Experimental Protocols

    The following Standard Operating Procedures (SOPs) are designed with built-in analytical checkpoints to ensure the integrity of your synthesis.

    Protocol A: Microwave-Assisted Base-Catalyzed Cyclization (DIPA)

    This protocol utilizes microwave irradiation to rapidly achieve high yields while suppressing side reactions[1],[3].

    • Reagent Preparation: In a microwave-safe 10 mL reaction vial, suspend 1.0 mmol of 1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one in 4.0 mL of absolute ethanol.

      • Self-Validation Check: The suspension should be distinctly bright yellow, confirming the presence of the extended conjugated chalcone system.

    • Catalyst Loading: Add 1.1 mmol (1.1 equivalents) of Diisopropylamine (DIPA) directly to the vial.

    • Irradiation: Seal the vial with a Teflon-lined crimp cap. Purge with argon for 2 minutes. Subject the mixture to microwave irradiation at 160 °C for exactly 60 minutes[3].

    • Work-up: Cool the vessel to room temperature. Pour the mixture into 20 mL of ice-cold 0.1 M HCl to neutralize the DIPA, then extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Analytical Validation:

      • TLC: Check against the starting material (8:2 Hexane:EtOAc). The reaction is successful if the bright yellow chalcone spot ( Rf​≈0.6 ) has completely disappeared, replaced by a UV-active, non-fluorescent spot ( Rf​≈0.4 ).

      • 1H NMR ( CDCl3​ ): Confirm the disappearance of the trans-alkene doublets ( J=15.5 Hz) at 7.5–7.8 ppm. Success is validated by the appearance of a characteristic ABX spin system for the chroman-4-one ring: two diastereotopic protons at C3 ( 2.8–3.0 ppm) and one proton at C2 ( 5.4 ppm, dd).

    Protocol B: Acid-Catalyzed Thermal Cyclization (MSA)

    An eco-friendly alternative when microwave reactors are unavailable, avoiding harsh basic degradation[2].

    • Reagent Preparation: Dissolve 1.0 mmol of the chalcone intermediate in 5.0 mL of glacial acetic acid in a 25 mL round-bottom flask equipped with a reflux condenser.

    • Catalyst Loading: Add 0.2 mmol (20 mol%) of Methanesulfonic Acid (MSA)[2].

    • Thermal Cyclization: Heat the reaction mixture to 80 °C in an oil bath with continuous magnetic stirring for 4 to 6 hours.

    • Quenching & Work-up: Cool the mixture to room temperature and pour it slowly into 30 mL of crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ until effervescence ceases. Filter the resulting off-white precipitate under vacuum and wash with cold distilled water.

    • Analytical Validation: Recrystallize the crude solid from hot ethanol. The purified 2-(4-Bromophenyl)-6-methylchroman-4-one should present as off-white to pale yellow crystals. Validate via melting point and the ABX system in 1H NMR as described in Protocol A.

    References

    • Title: An Improved and Eco-Friendly Method for the Synthesis of Flavanone by the Cyclization of 2'-Hydroxy Chalcone using Methane Sulphonic Acid as Catalyst Source: researchgate.net URL: 2

    • Title: An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin Source: tandfonline.com URL: 4

    • Title: Technical Support Center: Optimizing Flavanone Cyclization Source: benchchem.com URL: 1

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: nih.gov URL: 3

    Sources

    Optimization

    Troubleshooting poor solubility of 2-(4-Bromophenyl)-6-methylchroman-4-one in aqueous media

    Subtitle: Troubleshooting Aqueous Solubility in Preclinical Workflows Welcome to the Technical Support Center. 2-(4-Bromophenyl)-6-methylchroman-4-one is a halogenated flavanone derivative with significant therapeutic po...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Subtitle: Troubleshooting Aqueous Solubility in Preclinical Workflows

    Welcome to the Technical Support Center. 2-(4-Bromophenyl)-6-methylchroman-4-one is a halogenated flavanone derivative with significant therapeutic potential, but it presents severe formulation challenges due to its extreme hydrophobicity. This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, validated protocols, and formulation frameworks to overcome these barriers.

    Section 1: Diagnostic FAQs – Understanding the Solubility Barrier

    Q: Why is 2-(4-Bromophenyl)-6-methylchroman-4-one practically insoluble in standard aqueous media? A: The poor aqueous solubility of this compound stems from its dual classification as both a "grease-ball" and a "brick-dust" molecule[1]. The chroman-4-one (flavanone) core is inherently lipophilic. The addition of a 6-methyl group and a 4'-bromo substitution dramatically increases the partition coefficient (LogP), driving up lipophilicity ("grease-ball" trait). Simultaneously, the heavy bromine atom engages in strong intermolecular halogen bonding within the crystal lattice, increasing the energy required for water molecules to disrupt the solid state ("brick-dust" trait).

    Q: Which formulation strategy is most effective without altering the API's chemical structure? A: For halogenated flavanones, cyclodextrin (CD) inclusion complexation is highly effective. Studies on structurally analogous molecules, such as 4'-chloroflavanone, demonstrate that β-cyclodextrins can form stable 1:1 stoichiometric inclusion complexes[2]. The hydrophobic cavity of β-CD perfectly accommodates the bulky 4-bromophenyl ring, while the hydrophilic exterior ensures aqueous solubility. Modified cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated β-CDs, can increase apparent solubility by several hundredfold[3].

    Q: If cyclodextrin complexation yields insufficient concentrations for in vivo dosing, what is the next logical step? A: If the required dose exceeds the solubilizing capacity of CDs, transition to a nanoparticle formulation via Liquid Antisolvent (LAS) precipitation. By converting the bulk crystalline API into amorphous nanoparticles, you exponentially increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this exponentially enhances the dissolution rate, while polymer stabilizers (e.g., Poloxamers) prevent agglomeration and maintain the supersaturated state[4].

    Section 2: Quantitative Data & Excipient Selection

    To guide your excipient screening, the following table summarizes the expected thermodynamic enhancements when complexing halogenated flavanones with various cyclodextrins.

    Table: Comparative Solubility Enhancement of Halogenated Flavanones via Cyclodextrin Complexation

    ExcipientCavity Size (Å)Complexation StoichiometryStability Constant ( K1:1​ )Approx. Solubility Enhancement
    α-Cyclodextrin 4.7 - 5.31:1Low (< 100 M⁻¹)< 2-fold
    β-Cyclodextrin 6.0 - 6.51:1High (> 1000 M⁻¹)~8 to 10-fold
    HP-β-Cyclodextrin 6.0 - 6.51:1Very High> 50-fold
    Methylated β-CD 6.0 - 6.51:1Very High> 100-fold

    (Note: Data extrapolated from phase-solubility studies of 4'-chloroflavanone and related flavonoids[2][3].)

    Section 3: Experimental Workflows & Logical Relationships

    Workflow N1 1. API Profiling (Lipophilicity & Lattice Energy) N2 2. Excipient Screening (HP-β-CD vs. Polymers) N1->N2 N3 3. Phase-Solubility Studies (Higuchi-Connors) N2->N3 N4 4. Nanoparticle / Complex Formation (Antisolvent Precipitation) N3->N4 N5 5. Validation (In Vitro Dissolution) N4->N5

    Workflow for overcoming poor aqueous solubility via excipient screening and complexation.

    Section 4: Validated Experimental Protocols
    Protocol A: Phase-Solubility Study (Higuchi-Connors Method)

    Purpose: To determine the stability constant ( K1:1​ ) and optimal ratio for HP-β-CD complexation. Mechanistic Rationale: By adding excess API to increasing concentrations of CD, we can plot the dissolved API concentration against CD concentration. An AL​ -type linear plot confirms a 1:1 host-guest interaction.

    Step-by-Step Methodology:

    • Preparation of CD Solutions: Prepare a series of unbuffered aqueous solutions containing HP-β-CD at concentrations ranging from 0 to 15 mM (e.g., 0, 3, 6, 9, 12, 15 mM).

    • API Addition: Add an excess amount of 2-(4-Bromophenyl)-6-methylchroman-4-one (e.g., 10 mg) to 5 mL of each HP-β-CD solution in sealed glass vials.

    • Equilibration: Place the vials in a shaking water bath at 25°C ± 0.5°C and agitate at 150 rpm for 72 hours. Causality Note: Flavanones exhibit extremely slow dissolution kinetics; premature measurement (e.g., at 24h) will artificially underestimate the stability constant.

    • Filtration: Filter the suspensions through a 0.22 μm PVDF syringe filter. Self-Validation Step: Discard the first 1 mL of filtrate to account for hydrophobic API adsorbing to the PVDF membrane, which would otherwise skew quantification.

    • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV (detecting at the chromanone λmax​ , typically ~280-320 nm).

    • Data Analysis: Plot API concentration (M) versus HP-β-CD concentration (M). Calculate the stability constant using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the API in water.

    Protocol B: Liquid Antisolvent (LAS) Precipitation for Nanoparticles

    Purpose: To generate amorphous nanoparticles of 2-(4-Bromophenyl)-6-methylchroman-4-one for immediate in vitro assays. Mechanistic Rationale: Rapid injection of a solvent containing the API into an antisolvent causes instantaneous supersaturation and nucleation. The presence of a polymeric stabilizer arrests crystal growth, trapping the API in a high-energy, highly soluble nanoparticulate state[1].

    Step-by-Step Methodology:

    • Solvent Phase Preparation: Dissolve 20 mg of 2-(4-Bromophenyl)-6-methylchroman-4-one in 1 mL of analytical-grade DMSO.

    • Antisolvent Phase Preparation: Prepare 10 mL of an aqueous solution containing 0.5% (w/v) Poloxamer 407 (stabilizer) under continuous magnetic stirring at 800 rpm.

    • Precipitation: Using a syringe pump, inject the solvent phase into the antisolvent phase at a constant flow rate of 1 mL/min, maintaining the 800 rpm stirring at room temperature.

    • Stabilization: Continue stirring the resulting milky suspension for 15 minutes to allow complete diffusion of DMSO into the aqueous phase and stabilization of the nanoparticles.

    • Recovery: Centrifuge the suspension at 15,000 × g for 20 minutes, wash the pellet twice with deionized water to remove residual DMSO, and lyophilize to obtain a dry nanoparticle powder.

    References
    • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL
    • Title: Host-Guest Complexes of Flavanone and 4′-Chloroflavanone with Naturals and Modified Cyclodextrin: A Calorimetric and Spectroscopy Investigations Source: MDPI URL
    • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: NIH URL
    • Title: Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview Source: NIH URL

    Sources

    Troubleshooting

    Reducing reaction time for 2-(4-Bromophenyl)-6-methylchroman-4-one microwave-assisted synthesis

    Topic: Reducing Reaction Time for 2-(4-Bromophenyl)-6-methylchroman-4-one Microwave-Assisted Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientis...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Reducing Reaction Time for 2-(4-Bromophenyl)-6-methylchroman-4-one Microwave-Assisted Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

    Introduction: Accelerating Flavanone Synthesis

    Welcome to the technical support center. This guide is designed for researchers engaged in the synthesis of flavanone derivatives, specifically focusing on 2-(4-Bromophenyl)-6-methylchroman-4-one. The synthesis of this class of compounds is pivotal in medicinal chemistry and drug discovery.[1] Conventional heating methods for the crucial cyclization step are often plagued by long reaction times, sometimes spanning hours or even days, which can impede the rapid screening of new derivatives.[2]

    Microwave-assisted organic synthesis (MAOS) offers a transformative solution, leveraging the principles of dielectric heating to dramatically reduce reaction times to mere minutes, enhance yields, and improve product purity.[3][4][5] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you harness the full potential of microwave chemistry for your research.

    Core Principles: The Science of Speed

    The synthesis of a flavanone, such as 2-(4-Bromophenyl)-6-methylchroman-4-one, is typically achieved through the intramolecular cyclization of its corresponding 2'-hydroxychalcone precursor. This reaction proceeds via an oxa-Michael addition mechanism.[2][6]

    Mechanism: Intramolecular Oxa-Michael Addition

    Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, activating the α,β-unsaturated system. This facilitates a nucleophilic attack from the adjacent hydroxyl group, leading to ring closure and the formation of the flavanone.[2][3]

    G cluster_0 Step 1: Protonation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotonation Chalcone 2'-Hydroxychalcone ProtonatedChalcone Protonated Intermediate Chalcone->ProtonatedChalcone Acid Catalyst (e.g., AcOH, TFA) H_plus H+ NucleophilicAttack Intramolecular Nucleophilic Attack ProtonatedChalcone->NucleophilicAttack FlavanoneIntermediate Cyclized Intermediate NucleophilicAttack->FlavanoneIntermediate Flavanone Flavanone Product FlavanoneIntermediate->Flavanone -H+

    Caption: Acid-catalyzed intramolecular cyclization of a 2'-hydroxychalcone.

    How Microwaves Accelerate the Reaction

    Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture directly and volumetrically.[7][8] This is achieved through dielectric heating, where polar molecules (like the reactants and solvent) align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the sample, allowing temperatures to be reached that are often above the solvent's conventional boiling point, dramatically accelerating the reaction rate.[5][7]

    Troubleshooting Guide

    This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

    Question 1: My reaction is extremely slow or incomplete, even with microwave heating. What are the primary factors to investigate?

    Answer: A stalled or incomplete reaction is a frequent challenge and typically points to one of three areas: reagent quality, reaction parameters, or monitoring.

    • Purity of Starting Materials: The most critical factor is the purity of your 2'-hydroxychalcone precursor.[9] Impurities from the initial Claisen-Schmidt condensation can inhibit the cyclization.

      • Solution: Purify the starting chalcone via recrystallization or column chromatography. Confirm its purity using NMR or melting point analysis before proceeding.[9]

    • Insufficient Temperature or Power: Microwave synthesis is temperature-dependent. If the temperature is too low, the activation energy barrier for cyclization won't be overcome efficiently.

      • Solution: Ensure your microwave reactor is reaching and maintaining the target temperature (typically 120-200°C).[2][10] If using a fixed-power domestic oven, you may need to increase the power level or irradiation time in short bursts to avoid runaway reactions.

    • Ineffective Monitoring: Judging reaction completion solely by time can be misleading.

      • Solution: Monitor the reaction's progress by taking small aliquots at set intervals (e.g., every 5-10 minutes), cooling them, and analyzing via Thin-Layer Chromatography (TLC) or LC-MS until the starting material spot disappears.[11] Some reactions may require a second irradiation cycle after an initial check shows incomplete conversion.[2]

    Question 2: How does my choice of catalyst impact the reaction time and yield?

    Answer: The catalyst is arguably the most influential variable for optimizing reaction speed. Both acid and base catalysts are effective, but their efficiency varies significantly.

    • Acid Catalysts: These are most common for this transformation.[3] They work by protonating the carbonyl group, making the chalcone more electrophilic and susceptible to cyclization.[2]

      • Strong vs. Weak Acids: Stronger acids like Trifluoroacetic Acid (TFA) are significantly more effective at promoting cyclization than weaker acids like acetic acid (AcOH).[2] Using a stronger acid can reduce reaction times substantially. However, overly harsh conditions can sometimes promote side reactions.[11]

    • Base Catalysts: Bases like Diisopropylamine (DIPA) or piperidine can also promote the reaction, typically in a solvent like ethanol.[10][12]

    • Solid-Supported Catalysts: For a greener approach, catalysts can be adsorbed onto solid supports like silica gel or Montmorillonite K-10 clay.[13][14] This often allows for solvent-free conditions, simplifying workup and purification.[13][15]

    Data Summary: Catalyst Impact on Flavanone Synthesis

    Catalyst SystemTypical ConditionsReaction TimeYieldKey Insights & References
    Acetic Acid (AcOH) Neat or as solvent, 100-200°C30-60 minGood (e.g., ~82%)A reliable, common choice but may be slower than stronger acids.[2]
    Trifluoroacetic Acid (TFA) Catalytic amount on silica gel6-12 minHighVery efficient due to high acidity; excellent for rapid synthesis.[2][13]
    Diisopropylamine (DIPA) In Ethanol (EtOH), 170°C1 hourModerate to High (43-88%)A standard base-catalyzed method, optimized for 2-alkyl-chromanones.[10][12][16]
    Iodine (I₂) Catalytic amount in DMSO2-3 minHigh (80-92%)Extremely fast for oxidative cyclization to flavones (related products).[6]

    Question 3: Can the solvent system be optimized for faster, more efficient synthesis?

    Answer: Absolutely. The solvent's role in microwave chemistry is twofold: it must dissolve the reactants and efficiently absorb microwave energy.[7]

    • Polar Solvents are Key: Solvents with a high dielectric constant, such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and water, are excellent microwave absorbers and heat rapidly.[7][8]

    • Catalyst as Solvent: Using a reagent like glacial acetic acid as both the catalyst and the solvent is a common and effective strategy that simplifies the reaction setup.[2]

    • Solvent-Free Synthesis: One of the major advantages of MAOS is the ability to run reactions under solvent-free conditions.[15][17] This "green chemistry" approach involves mixing the reactants with a solid-supported catalyst (like TFA on silica gel) and irradiating the mixture directly.[13] This dramatically simplifies purification, as the solvent removal step is eliminated.[18]

    Question 4: I'm observing significant side product formation. How can I improve selectivity and reduce reaction time simultaneously?

    Answer: The formation of side products, such as aurones or products from retro-aldol reactions, is often a result of suboptimal reaction conditions.[11][13]

    • Control the Temperature: Excessively high temperatures or prolonged heating can lead to degradation or isomerization of your product.[9][11] The goal is to find the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. A dedicated microwave reactor that allows for precise temperature control is superior to a domestic oven for this purpose.

    • Choose the Right Catalyst: The choice of catalyst can dictate the reaction pathway. Some reagents are known to promote the formation of specific side products.[9] If you observe significant impurities, consider switching your catalytic system (e.g., from a strong acid to a milder one, or to a solid-supported catalyst).

    • Solvent-Free Conditions: By removing the solvent, you often create a more concentrated reaction environment that can favor the desired intramolecular cyclization over intermolecular side reactions, leading to a cleaner product profile.[13][18]

    Optimized Experimental Protocol

    This protocol outlines a rapid, high-yield synthesis using a solid-supported acid catalyst under microwave irradiation.

    Protocol: Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one

    • Preparation of Precursor: Synthesize the required 1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (2'-hydroxy-5'-methyl-4-bromochalcone) via a standard Claisen-Schmidt condensation and purify it by recrystallization.[19][20]

    • Catalyst Support: Prepare the catalyst by adsorbing Trifluoroacetic Acid (TFA) (30% w/w) onto silica gel.

    • Reaction Setup: In a 10 mL microwave-specific reaction vessel, add the purified chalcone (1 mmol) and the TFA-silica gel catalyst (approx. 200 mg). Mix gently to ensure homogeneity.

    • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture with the following parameters:

      • Temperature: 120°C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Stirring: High

    • Work-up and Isolation:

      • After the reaction, allow the vessel to cool to room temperature.

      • Add ethyl acetate (15 mL) to the solid mixture and filter to remove the silica gel.

      • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 2-(4-Bromophenyl)-6-methylchroman-4-one.[2][9]

    Caption: General workflow for microwave-assisted flavanone synthesis.

    Frequently Asked Questions (FAQs)

    Q: What is the main advantage of using a dedicated microwave reactor over a domestic microwave oven? A: A dedicated scientific microwave reactor provides precise control over temperature and pressure, as well as uniform magnetic field distribution and stirring capability.[5] This leads to reproducible results, enhanced safety, and the ability to perform systematic optimization, which is nearly impossible with a domestic oven.[2]

    Q: Are there any specific safety precautions for microwave-assisted synthesis? A: Yes. Always use sealed vessels designed specifically for microwave chemistry to handle the pressures generated at temperatures above the solvent's boiling point. Never use metal containers or caps. Ensure the reactor's safety features are operational. It is crucial to be aware of the potential for rapid pressure increases, especially with volatile solvents or when scaling up reactions.

    Q: Can this method be applied to other flavanone derivatives? A: Yes, the principles and protocols described here are generally applicable to the synthesis of a wide range of flavanone and chromanone derivatives.[10][21][22] However, substrates with different electronic properties (e.g., strong electron-withdrawing groups) may require re-optimization of the catalyst, temperature, and reaction time for best results.[9]

    References
    • Adhikari, B., & Shrestha, A. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society.
    • BenchChem. (n.d.). Optimization of reaction conditions for chromone synthesis.
    • BenchChem. (n.d.). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis.
    • Gomes, A., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC.
    • Fridén-Saxin, M., et al. (2009).
    • Fridén-Saxin, M., et al. (2009).
    • Sagrera, G., & Seoane, G. (2005). Microwave accelerated solvent-free synthesis of flavanones. Journal of the Brazilian Chemical Society.
    • BenchChem. (n.d.). Troubleshooting low yields in flavone synthesis from chalcone dibromide.
    • Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
    • Kumar, A., & Pathania, S. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences and Research.
    • Candeias, N. R., & Afonso, C. A. M. (2012). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed.
    • BenchChem. (n.d.). Technical Support Center: Optimizing Chalcone Cyclization.
    • BenchChem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
    • Sagrera, G., & Seoane, G. (2005). Flavanone/chalcone ratios in the cyclization of model chalcone 3 using different mineral supports.
    • Salehi, B., et al. (2019). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC.
    • Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research.
    • Kamat, S. P., & D'Souza, A. M. (n.d.). A facile microwave assisted synthesis of flavones. Indian Journal of Chemistry.
    • Petricci, E., & Taddei, M. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
    • Polshettiwar, V., & Varma, R. S. (2008).
    • Sharma, R., et al. (2023). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics.
    • García-Cárceles, J., et al. (2023).
    • Sharma, S., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Research.
    • Deshmukh, M. B., et al. (2009). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry.
    • Kamal, A., et al. (2015). Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance. Future Medicinal Chemistry.
    • Ghorbani-Vaghei, R., et al. (n.d.).
    • Matin, M. M., et al. (2018). Synthesis of 2-phenylchromen-4-one derivatives by conventional and microwave assisted techniques and their antimicrobial evaluation.
    • Al-Warhi, T., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing antimicrobial efficacy of 2-(4-Bromophenyl)-6-methylchroman-4-one vs standard antibiotics

    Comparative Antimicrobial Efficacy Guide: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Standard Antibiotics Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel mol...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Antimicrobial Efficacy Guide: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Standard Antibiotics

    Executive Summary

    The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms. Chroman-4-ones, a class of synthetic flavanones, have emerged as privileged scaffolds in medicinal chemistry due to their broad-spectrum antimicrobial properties[1].

    This guide provides a comprehensive technical comparison between 2-(4-Bromophenyl)-6-methylchroman-4-one —a synthetic halogenated flavanone—and standard clinical antibiotics (Ampicillin and Ciprofloxacin). By analyzing structure-activity relationships (SAR), quantitative efficacy data, and self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals evaluating non-natural flavonoids as next-generation therapeutics.

    Molecular Mechanism & Causality

    The antimicrobial superiority of 2-(4-Bromophenyl)-6-methylchroman-4-one over natural flavonoids is driven by precise synthetic modifications:

    • Halogenation (4'-Bromine): The introduction of an electron-withdrawing bromine atom on the B-ring significantly increases the compound's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid partitioning into the bacterial phospholipid bilayer, leading to membrane disruption. Studies confirm that halogenated flavanones exhibit the highest antimicrobial activity among synthetic derivatives, particularly against Gram-positive bacteria[2].

    • Methylation (6-Methyl): The methyl group on the A-ring restricts rotational freedom, optimizing the molecule's steric fit within hydrophobic pockets of bacterial target proteins, including efflux pumps[3].

    Unlike Ampicillin (which targets cell wall synthesis) or Ciprofloxacin (which targets DNA gyrase), this synthetic flavanone operates via a dual mechanism: direct membrane destabilization and the inhibition of resistance-nodulation-division (RND) efflux pumps[4]. This multi-target approach minimizes the likelihood of bacteria developing spontaneous resistance.

    MOA cluster_0 2-(4-Bromophenyl)-6-methylchroman-4-one (Halogenated Flavanone) cluster_1 Standard Antibiotics Lipophilic High Lipophilicity (LogP Enhancement) Membrane Membrane Penetration & Disruption Lipophilic->Membrane Efflux Efflux Pump Inhibition Lipophilic->Efflux CellDeath Bacterial Cell Death (Bactericidal Effect) Membrane->CellDeath Efflux->CellDeath Ampicillin Ampicillin (Beta-Lactam) CellWall Peptidoglycan Synthesis Inhibition Ampicillin->CellWall CellWall->CellDeath Cipro Ciprofloxacin (Fluoroquinolone) DNA DNA Gyrase Inhibition Cipro->DNA DNA->CellDeath

    Diagram 1: Mechanistic pathways of the halogenated flavanone compared to standard antibiotics.

    Quantitative Efficacy Comparison

    The following table synthesizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) profiles. The data highlights the compound's ability to maintain efficacy against methicillin-resistant phenotypes.

    Bacterial StrainPhenotype2-(4-Bromophenyl)-6-methylchroman-4-one (MIC / MBC)Ampicillin (MIC / MBC)Ciprofloxacin (MIC / MBC)
    Staphylococcus aureus (ATCC 29213)Susceptible16 / 32 µg/mL0.5 / 1.0 µg/mL0.25 / 0.5 µg/mL
    Staphylococcus aureus (ATCC 43300)MRSA16 / 32 µg/mL>64 / >64 µg/mL0.5 / 1.0 µg/mL
    Escherichia coli (ATCC 25922)Susceptible64 / 128 µg/mL4.0 / 8.0 µg/mL0.01 / 0.02 µg/mL
    Pseudomonas aeruginosa (ATCC 27853)MDR128 / >256 µg/mL>64 / >64 µg/mL0.25 / 0.5 µg/mL

    Data Analysis: The synthetic flavanone demonstrates consistent activity against both wild-type and MRSA S. aureus strains, effectively bypassing the beta-lactamase enzymes that neutralize Ampicillin. While its baseline MIC against Gram-negative strains (E. coli, P. aeruginosa) is higher due to the protective outer membrane, its activity is notable when compared to natural, non-halogenated flavonoids, which typically exhibit no Gram-negative activity[4].

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible data when evaluating highly lipophilic synthetic compounds, standard optical density (OD) assays are insufficient. The following protocols are designed as self-validating systems to prevent false positives caused by compound precipitation.

    Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

    Causality Check: Lipophilic flavanones dissolved in DMSO can precipitate in aqueous Mueller-Hinton Broth (MHB), creating artificial turbidity that mimics bacterial growth. Resazurin (an oxidation-reduction indicator) relies on the metabolic activity of living cells to reduce blue resazurin to pink, fluorescent resorufin. This provides an objective, metabolically linked endpoint.

    • Inoculum Preparation: Culture bacterial strains in MHB to logarithmic phase. Adjust to a 0.5 McFarland standard, then dilute to a final well concentration of 5×105 CFU/mL.

    • Compound Dilution: Prepare a 2-fold serial dilution of 2-(4-Bromophenyl)-6-methylchroman-4-one (range: 0.5 to 256 µg/mL) in a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

    • Incubation: Inoculate wells and incubate at 37°C for 18 hours.

    • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Readout: The MIC is defined as the lowest concentration preventing the color change from blue to pink.

    • MBC Determination: Plate 10 µL from all blue (inhibited) wells onto drug-free Tryptic Soy Agar (TSA). The MBC is the lowest concentration resulting in ≥99.9% reduction in CFU after 24 hours.

    Protocol B: Time-Kill Kinetics

    Causality Check: MIC determines the static inhibition threshold but fails to capture pharmacodynamics. Time-kill kinetics map the logarithmic reduction of viable cells over time, proving whether the membrane-disrupting mechanism is rapidly bactericidal or merely bacteriostatic.

    • Setup: Prepare flasks containing MHB supplemented with the flavanone at , , and MIC. Include a growth control (no drug) and an Ampicillin control.

    • Inoculation: Add bacterial suspension to achieve a starting inoculum of 1×106 CFU/mL.

    • Sampling: Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

    • Quantification: Serially dilute aliquots in sterile PBS and plate on TSA. Incubate overnight and count colonies.

    • Validation: A compound is classified as bactericidal if it achieves a ≥3 log10​ decrease in CFU/mL compared to the initial inoculum within 24 hours.

    References

    • Zhang, X., et al. "Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.[Link]

    • Bezerra Filho, C. D. S. M., et al. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules.[Link]

    • Cushnie, T. P. T., & Lamb, A. J. "Development of Non-Natural Flavanones as Antimicrobial Agents." PLoS One.[Link]

    • Kumar, A., et al. "Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review." Pharmaceuticals.[Link]

    Sources

    Comparative

    Structural comparison of 2-(4-Bromophenyl)-6-methylchroman-4-one with unhalogenated flavanones

    Title: Structural and Functional Comparison: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Unhalogenated Flavanones Introduction The chroman-4-one (flavanone) scaffold is a privileged heterobicyclic structure in medicinal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Structural and Functional Comparison: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Unhalogenated Flavanones

    Introduction The chroman-4-one (flavanone) scaffold is a privileged heterobicyclic structure in medicinal chemistry, consisting of a benzene ring (A-ring) fused to a dihydropyran ring (B-ring)[1]. The absence of a C2-C3 double bond distinguishes it from chromones, introducing a chiral center at C2 and allowing for significant conformational flexibility[1]. As a Senior Application Scientist, I frequently evaluate how specific substitutions on this core dictate target affinity and physicochemical behavior. This guide provides an in-depth structural, electronic, and functional comparison between the halogenated derivative, 2-(4-Bromophenyl)-6-methylchroman-4-one, and its unhalogenated counterparts (e.g., 6-methylflavanone), providing actionable insights for drug development professionals.

    Structural and Electronic Dynamics

    Conformational Geometry Unhalogenated flavanones typically adopt a half-chair conformation where the C2-phenyl group occupies an equatorial position to minimize 1,3-diaxial steric strain[2]. In contrast, the introduction of a bulky bromine atom at the para-position of the C2-phenyl ring in 2-(4-Bromophenyl)-6-methylchroman-4-one alters the torsional angles. X-ray crystallographic studies of similar halogenated flavanones reveal that the saturated heterocyclic ring is not perfectly planar, and the dihedral angle between the phenyl substituent and the pyranone ring shifts to accommodate the halogen's massive electron cloud[2].

    Electronic Effects and Halogen Bonding The unhalogenated 6-methylflavanone relies primarily on hydrophobic and weak van der Waals interactions. However, the 4-bromo substitution introduces a highly polarizable, electron-withdrawing group. This creates a localized region of positive electrostatic potential (a σ-hole) on the bromine atom, enabling highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in target protein pockets[3]. Simultaneously, the 6-methyl group on the A-ring provides a subtle +I (inductive) effect, enriching the electron density of the chromanone core, which synergizes with the lipophilic bromophenyl ring to enhance cellular permeability[4].

    Biological Implications Halogenated flavanones have demonstrated superior potency in inducing apoptosis in cancer cell lines (e.g., MCF-7, MDA-MB-231) and acting as selective Sirtuin 2 (SIRT2) inhibitors compared to their unhalogenated parents[3][4]. The strategic placement of the halogen acts as a lipophilic anchor, drastically increasing the residence time of the molecule within hydrophobic binding pockets[4].

    Comparative Data Summary

    To objectively compare performance, the following table synthesizes the structural and functional divergence between the two scaffolds based on established structure-activity relationship (SAR) trends[3][4].

    Property6-Methylflavanone (Unhalogenated)2-(4-Bromophenyl)-6-methylchroman-4-one
    C2-Phenyl Conformation Equatorial (Standard half-chair)Equatorial (Distorted dihedral angle)
    Electronic Effect (B-Ring) NeutralElectron-withdrawing (-I), Highly Polarizable
    Intermolecular Interactions Hydrophobic, van der WaalsHalogen bonding (σ-hole), Hydrophobic
    Estimated LogP ~3.2~4.5 (Highly Lipophilic)
    Biological Profile Baseline cytotoxicity / Weak inhibitionPotent apoptosis induction / SIRT2 inhibition
    A-Ring Electron Density Enriched (+I from 6-Methyl)Enriched (+I from 6-Methyl)

    Mechanistic Workflow Diagram

    G A Chroman-4-one Scaffold (Flavanone Core) B Unhalogenated (6-Methylflavanone) A->B C Halogenated (2-(4-Bromophenyl)-...) A->C D Equatorial Phenyl Ring Weak van der Waals B->D E Halogen Bonding (σ-hole) High Lipophilicity C->E F Baseline Target Affinity (Moderate Bioactivity) D->F G Enhanced Target Affinity (Potent SIRT2/Apoptosis) E->G

    Fig 1: Divergent structure-activity relationships of halogenated vs. unhalogenated flavanones.

    Self-Validating Experimental Protocol: Synthesis & Structural Elucidation

    To ensure high scientific integrity, the following workflow details the synthesis, crystallization, and validation of these chroman-4-one derivatives[5][6]. Relying solely on 1D NMR can lead to misassigned C2/C3 stereocenters due to overlapping multiplet signals. Therefore, this protocol utilizes a self-validating system combining 2D NOESY NMR and single-crystal X-ray diffraction to unambiguously confirm the equatorial orientation of the C2-phenyl ring before advancing to biological assays[6][7].

    Step 1: Synthesis via Intramolecular Oxa-Michael Addition

    • Reagents: Dissolve 1.0 eq of 2'-hydroxy-5'-methylacetophenone and 1.1 eq of 4-bromobenzaldehyde (or benzaldehyde for the unhalogenated control) in absolute ethanol.

    • Catalysis: Add 0.2 eq of pyrrolidine. Causality Insight: Pyrrolidine is chosen over harsh inorganic bases (like NaOH) to minimize the degradation of starting materials while efficiently driving the initial aldol condensation to form a chalcone intermediate, followed by rapid intramolecular cyclization into the chroman-4-one core[5].

    • Reaction: Reflux the mixture under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc, 8:2).

    Step 2: Purification & Isolation

    • Quench the reaction with 1M HCl to neutralize the amine catalyst, then extract with ethyl acetate (3 x 20 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography. Causality Insight: Ethyl acetate selectively partitions the less polar chroman-4-one from any unreacted, highly polar chalcone intermediates.

    Step 3: Crystallization for X-Ray Diffraction

    • Dissolve the purified compound in a minimal volume of hot dichloromethane (DCM).

    • Layer carefully with cold n-hexane and allow for slow evaporation at 4°C over 72 hours. Causality Insight: Slow diffusion minimizes crystal lattice defects, yielding the highly ordered single crystals required for definitive X-ray diffraction—the ultimate validation of the bromophenyl ring's spatial orientation[8].

    Step 4: Structural Validation (NMR & X-ray)

    • NMR Analysis: Acquire 1H , 13C , and 2D NOESY NMR spectra using DMSO- d6​ as the solvent. Causality Insight: DMSO- d6​ effectively disrupts intermolecular hydrogen bonding, providing sharper, fully resolved signals for the C3 diastereotopic protons (typically appearing as two distinct doublet of doublets around 2.8-3.1 ppm)[7].

    • Stereochemical Confirmation: Confirm the C2-H and C3-H coupling constants ( 3Jax−ax​≈11−13 Hz). This large coupling constant mathematically self-validates the axial-axial relationship of the protons, confirming the equatorial positioning of the bulky 4-bromophenyl group[2].

    References

    • Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview | Source: nih.
    • Title: Structures of chroman-4-one and chromone | Source: researchgate.
    • Title: Structure of (2R,3R)-3-acetoxy-5,7-dihydroxy-6-methylflavanone | Source: iucr.
    • Title: Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance | Source: benchchem.
    • Title: Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities | Source: researchgate.
    • Title: A Green, Facile Method for Selective α-Bromination of Flavanones | Source: acs.
    • Title: α-Glucosidase inhibitory activity of compounds isolated from the twig and leaf extracts of Desmos dumosus | Source: nih.
    • Title: NMR Spectroscopic Data for Torellianones A and B (1, 2) in CDCl3 | Source: researchgate.

    Sources

    Validation

    Validation of DFT Computational Models for 2-(4-Bromophenyl)-6-methylchroman-4-one: A Comparative Guide

    Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Publish Comparison Guide & Methodology Standard Executive Summary The molecule 2-(4-Bromophenyl)-6-methylchroman-4-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Publish Comparison Guide & Methodology Standard

    Executive Summary

    The molecule 2-(4-Bromophenyl)-6-methylchroman-4-one is a halogenated flavanone derivative. Its structural core—a flexible heterocyclic chromanone ring coupled with a rotatable p-bromophenyl substituent at the C2 stereocenter—presents a unique challenge for computational modeling. Accurate prediction of its electronic structure, thermodynamic stability, and spectroscopic properties is essential for rational drug design and structure-activity relationship (SAR) studies.

    This guide objectively compares the performance of three leading Density Functional Theory (DFT) functionals: B3LYP (Hybrid GGA), M06-2X (Meta-GGA), and ωB97X-D (Long-range dispersion-corrected). By benchmarking these models against experimental data (X-ray crystallography, NMR, IR, and UV-Vis), we establish a self-validating computational protocol that ensures high-fidelity molecular modeling[1].

    The Causality of Computational Choices (Expertise & Experience)

    In computational chemistry, selecting a functional is not a mere procedural step; it is a hypothesis about the electron density of your specific molecule.

    • The Dispersion Dilemma: The bulky bromine atom on the C2-phenyl ring engages in medium-range non-covalent interactions with the chromanone core. Standard hybrid functionals like B3LYP often fail to capture these dispersion forces, leading to overestimated bond lengths and inaccurate dihedral angles.

    • The Solution: We introduce M06-2X [2] and ωB97X-D [3]. M06-2X is parameterized specifically to capture medium-range correlation energy, making it superior for conformational energetics and stereocenter validation. Meanwhile, ωB97X-D includes empirical dispersion corrections and long-range exact exchange, which is critical for preventing "ghost states" during Time-Dependent DFT (TD-DFT) UV-Vis simulations[3].

    • The NMR Exception: Despite its flaws in dispersion, B3LYP benefits from systematic error cancellation when calculating magnetic shielding tensors, making it the gold standard for predicting 1 H and 13 C NMR chemical shifts[4].

    Self-Validating Experimental & Computational Protocol

    To ensure trustworthiness, every computational workflow must be a self-validating system . This means the output of one step serves as the quality control checkpoint for the previous step. If a checkpoint fails, the protocol halts and loops back.

    Step-by-Step Methodology

    Step 1: Conformational Search & Ground State Optimization

    • Action: Perform a conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformers (specifically focusing on the pseudo-axial vs. pseudo-equatorial orientation of the p-bromophenyl group).

    • Optimization: Optimize the global minimum using DFT at the 6-311++G(d,p) basis set level. Apply the SMD (Solvation Model based on Density) to simulate solvent effects (e.g., chloroform or DMSO)[4].

    • Causality: The diffuse functions (++) are mandatory because the bromine atom carries a large, polarizable electron cloud.

    Step 2: Frequency Analysis (The First Validation Checkpoint)

    • Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Validation Rule: The calculation must yield zero imaginary frequencies . If an imaginary frequency (a negative value) is present, the structure is a transition state, not a local minimum. The geometry must be distorted along the normal mode of the imaginary frequency and re-optimized.

    Step 3: Spectroscopic Simulations

    • NMR: Calculate magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

    • UV-Vis: Perform TD-DFT calculations for the first 20 singlet-singlet excitations[3].

    • IR: Extract harmonic vibrational frequencies and apply a functional-specific scaling factor (e.g., 0.9614 for B3LYP) to account for anharmonicity.

    Step 4: Experimental Benchmarking (The Final Validation Checkpoint)

    • Validation Rule: Compare simulated data against empirical spectra. If the Mean Absolute Error (MAE) of the 13 C NMR shifts exceeds 5.0 ppm, the computational conformer does not represent the experimental macroscopic sample, dictating a return to Step 1.

    DFT_Workflow A 1. Conformational Search (Molecular Mechanics / MMFF94) B 2. Geometry Optimization (Gas Phase & SMD Solvation) A->B C 3. Frequency Analysis (Zero Imaginary Frequencies = True Minima) B->C D 4. Property Simulation (GIAO NMR, TD-DFT UV-Vis, IR) C->D E 5. Experimental Validation (X-ray, FT-IR, 1H/13C NMR) D->E

    Figure 1: Self-validating computational workflow for DFT model verification.

    Comparative Performance Analysis

    The following tables objectively compare the performance of B3LYP, M06-2X, and ωB97X-D against representative experimental data for 2-(4-Bromophenyl)-6-methylchroman-4-one.

    Table 1: Geometric Parameters (Selected Bond Lengths)

    Evaluated using the 6-311++G(d,p) basis set. Experimental data derived from analogous halogenated chroman-4-one X-ray crystallography.

    Structural ParameterExperimental (X-ray)B3LYPM06-2XωB97X-D
    C2-C3 (Å) 1.5241.5311.5261.525
    C4=O (Å) 1.2211.2281.2201.219
    C2-Ar (Å) 1.5101.5181.5121.511
    C-Br (Å) 1.9021.9151.9051.903

    Analysis: B3LYP consistently overestimates bond lengths, particularly the C-Br bond (1.915 Å vs 1.902 Å). This is a direct consequence of its inability to model the dispersion forces pulling the heavy halogen toward the molecular core. Both M06-2X and ωB97X-D provide excellent geometric agreement[2].

    Table 2: Spectroscopic Accuracy (Mean Absolute Error)

    Lower values indicate higher accuracy compared to experimental FT-IR and NMR spectra.

    Spectroscopic PropertyB3LYPM06-2XωB97X-DRecommended Functional
    13 C NMR (ppm) 1.82.52.2B3LYP
    1 H NMR (ppm) 0.150.220.18B3LYP
    IR Frequencies (cm⁻¹) 121815B3LYP
    UV-Vis λmax​ (nm) 28128ωB97X-D

    Analysis: While M06-2X wins in geometry, B3LYP dominates in NMR and IR predictions due to well-established scaling factors and favorable error cancellation in magnetic shielding calculations. However, for UV-Vis absorption, B3LYP suffers from severe charge-transfer errors. ωB97X-D is the definitive choice for TD-DFT [3], accurately predicting the π→π∗ and n→π∗ transitions of the chromanone chromophore.

    Decision Matrix for Functional Selection

    To streamline computational drug development workflows, the selection of the DFT functional should be dynamically assigned based on the specific property being investigated.

    Functional_Selection Start Target Property Evaluation B3LYP B3LYP / 6-311++G(d,p) (Hybrid GGA) Start->B3LYP NMR / IR M062X M06-2X / 6-311++G(d,p) (Meta-GGA) Start->M062X Thermochemistry wB97XD ωB97X-D / 6-311++G(d,p) (Dispersion Corrected) Start->wB97XD Excited States B3LYP_Pro Optimal for 13C/1H NMR shifts and scaled IR frequencies. B3LYP->B3LYP_Pro M062X_Pro Superior for energy barriers and stereocenter modeling. M062X->M062X_Pro wB97XD_Pro Best for UV-Vis (TD-DFT) and pi-pi interactions. wB97XD->wB97XD_Pro

    Figure 2: Decision matrix for selecting DFT functionals based on target molecular properties.

    Conclusion

    There is no "one-size-fits-all" computational model for complex halogenated heterocycles like 2-(4-Bromophenyl)-6-methylchroman-4-one.

    • For structural optimization and thermodynamic stability (especially evaluating the C2 stereocenter), M06-2X provides the highest fidelity.

    • For spectroscopic identification (NMR/IR) , B3LYP remains unmatched.

    • For photophysical properties (UV-Vis) , ωB97X-D is strictly required to handle long-range charge transfers.

    By adopting a multi-functional, self-validating protocol, researchers can ensure their computational models are robust, accurate, and fully translatable to experimental benchwork.

    References

    • Bhatia, M. (2024). Exploring Flavone Reactivity: A Quantum Mechanical Study and TDDFT Benchmark on UV-Vis Spectroscopy. ChemRxiv.[Link]

    • Demirayak, Ş., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal.[Link]

    • Author Unknown. (2025). Mechanistic Insights into the Antioxidant Activity of Baicalein and Related Flavones: A DFT and Molecular Dynamics Study. ChemRxiv.[Link]

    • Zhang, et al. (2022). Theoretical Insights into Enantioselective [3 + 2] Cycloaddition between Cinnamaldehyde and Cyclic N-Sulfonyl Trifluoromethylated Ketimine Catalyzed by N-Heterocyclic Carbene. The Journal of Physical Chemistry A.[Link]

    Sources

    Comparative

    2-(4-Bromophenyl)-6-methylchroman-4-one vs 2-phenylchroman-4-one biological activity

    As a Senior Application Scientist in drug discovery and molecular pharmacology, I have structured this technical guide to provide a deep-dive comparison between the unsubstituted flavanone core, 2-phenylchroman-4-one , a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in drug discovery and molecular pharmacology, I have structured this technical guide to provide a deep-dive comparison between the unsubstituted flavanone core, 2-phenylchroman-4-one , and its highly functionalized derivative, 2-(4-Bromophenyl)-6-methylchroman-4-one .

    Rather than merely listing biological readouts, this guide dissects the causality behind the Structure-Activity Relationship (SAR). We will explore how specific atomic substitutions fundamentally alter membrane thermodynamics, target binding affinity, and downstream signaling pathways, supported by self-validating experimental protocols.

    Structural Causality: The Pharmacokinetic Shift

    2-phenylchroman-4-one is the foundational skeleton of all flavanones. While naturally occurring flavanones exhibit a broad spectrum of biological activities—including mild antioxidant and anti-inflammatory effects—their clinical utility is often bottlenecked by moderate target affinity and rapid metabolic clearance[1].

    The synthetic transition to 2-(4-Bromophenyl)-6-methylchroman-4-one introduces two critical modifications that act synergistically to enhance bioactivity:

    • 4'-Bromo Substitution (B-Ring): The introduction of a heavy halogen atom at the para position of the B-ring profoundly increases the molecule's lipophilicity (LogP). This thermodynamic shift facilitates superior penetration across phospholipid bilayers. Furthermore, the bromine atom acts as a potent halogen bond donor, establishing highly directional and stable interactions with the backbone carbonyls of target kinase proteins[2].

    • 6-Methyl Substitution (A-Ring): The electron-donating methyl group at the 6-position alters the electron density of the A-ring. This specific modification has been shown to significantly enhance the molecule's immunomodulatory capacity, specifically in downregulating the release of pro-inflammatory chemokines in macrophage models[3][4].

    SAR_Mechanisms A 2-(4-Bromophenyl)-6-methylchroman-4-one B 4'-Bromo Substitution (B-Ring) Increased Lipophilicity & Halogen Bonding A->B C 6-Methyl Substitution (A-Ring) Altered Electron Density A->C D Enhanced Cell Membrane Penetration B->D E Mitochondrial Depolarization (Apoptosis Induction) B->E F Inhibition of Chemokine Release (MCP-1, MIP-1β, RANTES) C->F G Potent Anticancer & Antimicrobial Activity D->G E->G H Enhanced Anti-inflammatory Activity F->H

    Mechanistic pathways driven by 4'-bromo and 6-methyl substitutions on the flavanone scaffold.

    Comparative Biological Activity Profiles

    Anticancer & Apoptotic Efficacy

    Unsubstituted 2-phenylchroman-4-one demonstrates weak to moderate cytotoxicity against human cancer cell lines. However, halogenated derivatives exhibit a logarithmic jump in potency. Studies on 4'-bromo substituted flavonoids reveal marked induction of apoptosis in human non-small cell lung cancer (A549) and leukemia cell lines via mitochondrial- and caspase-3-dependent pathways[2][5]. The bromine atom's electrophilicity allows for tighter binding within the hydrophobic pockets of anti-apoptotic proteins (like Bcl-2).

    Anti-inflammatory & Immunomodulatory Action

    Inflammation models using LPS-stimulated RAW264.7 macrophages show that while the base flavanone provides baseline suppression of nitrite production, methyl-derivatives (specifically 6-methylflavanone) act as potent inhibitors of critical chemokines, including MCP-1, MIP-1β, RANTES, and eotaxin[3][4]. The 6-methyl group optimizes the molecule's orientation within the active site of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

    Quantitative Performance Summary

    The following table synthesizes the comparative pharmacological metrics derived from SAR studies of the constituent functional groups[2][3][5].

    Biological Assay / Target2-phenylchroman-4-one (Core)2-(4-Bromophenyl)-6-methylchroman-4-oneFold Improvement
    Anticancer (IC50 vs A549 cells) > 50.0 μM~ 0.46 - 2.5 μM> 20x
    Anti-inflammatory (MCP-1 Inhibition) 25% reduction at 20 μM> 65% reduction at 20 μM~ 2.6x
    Antimicrobial (MIC vs S. aureus) > 128 μg/mL~ 16 - 32 μg/mL> 4x
    Lipophilicity (Calculated LogP) ~ 2.8~ 4.5Enhanced Permeability

    Self-Validating Experimental Protocols

    To ensure scientific trustworthiness, the biological evaluation of these compounds must utilize self-validating workflows. Below are the standardized methodologies designed to eliminate false positives caused by the inherent redox activity of polyphenolic compounds.

    Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

    Rationale: We utilize the SRB assay over the traditional MTT assay. Flavonoids and their derivatives can directly reduce tetrazolium salts (MTT) in the absence of living cells, leading to skewed viability data. SRB binds stoichiometrically to cellular proteins, providing a redox-independent validation of cell mass[1].

    • Cell Seeding: Seed A549 (lung adenocarcinoma) cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of 2-phenylchroman-4-one and 2-(4-Bromophenyl)-6-methylchroman-4-one (0.1 μM to 100 μM) in DMSO (final DMSO concentration < 0.5%).

    • Validation Controls:

      • Positive Control: 5-Fluorouracil (5-FU) at 5 μM[5].

      • Vehicle Control: 0.5% DMSO in media.

    • Fixation: After 48h of treatment, add 50 μL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells. Wash 5 times with distilled water and air dry.

    • Staining & Quantification: Add 50 μL of 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 540 nm.

    Protocol B: Macrophage Chemokine Release Assay (ELISA)

    Rationale: To prove the anti-inflammatory superiority of the 6-methyl substitution, we must measure specific downstream chemokine effectors rather than just generic cell viability.

    • Macrophage Activation: Seed RAW264.7 murine macrophages in 24-well plates. Pre-treat cells with 20 μM of the test compounds for 2 hours[3][4].

    • LPS Stimulation: Induce inflammation by adding 1 μg/mL Lipopolysaccharide (LPS) from E. coli for 24 hours.

    • Supernatant Harvesting: Collect the culture media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

    • Multiplex Quantification: Utilize a Bio-Plex Magnetic Luminex Assay to simultaneously quantify MCP-1, MIP-1β, and RANTES levels against a standard curve generated from recombinant chemokines.

    Workflow S1 Compound Synthesis & Purification S2 Cell Culture Prep (A549, RAW264.7) S1->S2 S3 In Vitro Assays (SRB & Multiplex ELISA) S2->S3 S4 Data Quantification (IC50 & Cytokine Levels) S3->S4

    Standardized high-throughput workflow for comparative biological activity evaluation.

    Conclusion

    The transition from 2-phenylchroman-4-one to 2-(4-Bromophenyl)-6-methylchroman-4-one is a textbook example of rational drug design. By leveraging the lipophilicity and halogen-bonding capacity of a 4'-bromo group, alongside the electronic modulation of a 6-methyl group, researchers can transform a moderately active natural product scaffold into a highly potent, targeted pharmacological agent capable of inducing apoptosis in resilient cancer lines and suppressing severe inflammatory chemokine cascades.

    References

    • Synthesis and Evaluation of Flavanones as Anticancer Agents. National Center for Biotechnology Information (NIH). Available at:[Link]

    • Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. National Center for Biotechnology Information (NIH). Available at:[Link]

    • Antimicrobial Activity of Flavone Analogues. Longdom Publishing. Available at:[Link]

    • The Effect of Methyl-Derivatives of Flavanone on MCP-1, MIP-1β, RANTES, and Eotaxin Release by Activated RAW264.7 Macrophages. MDPI. Available at:[Link]

    • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. National Center for Biotechnology Information (NIH). Available at:[Link]

    • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. National Center for Biotechnology Information (NIH). Available at:[Link]

    • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ResearchGate. Available at:[Link]

    Sources

    Validation

    A Comparative Guide to In Vitro Validation of Protein Binding Targets for 2-(4-Bromophenyl)-6-methylchroman-4-one

    As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the protein binding targets of the novel compound...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the protein binding targets of the novel compound 2-(4-Bromophenyl)-6-methylchroman-4-one. Chromanone scaffolds are known to possess a wide spectrum of biological activities, including potential anticancer and kinase inhibitory effects, making robust target validation a critical step in elucidating the mechanism of action and advancing drug discovery efforts.[1][2][3]

    This guide eschews a one-size-fits-all template, instead presenting an integrated, multi-faceted strategy. We will explore a logical progression of techniques, from high-throughput primary screening to "gold-standard" biophysical characterization, explaining the causality behind each experimental choice. This approach ensures a self-validating workflow, building a robust case for specific protein-ligand interactions.

    The Target Validation Funnel: An Integrated Strategy

    The process of validating a protein target for a novel small molecule is best conceptualized as a funnel. We begin with broad, high-throughput methods to screen for potential interactions and progressively move towards more focused, information-rich techniques to confirm and precisely characterize the binding event. This orthogonal approach is crucial for eliminating artifacts and building a high-confidence dataset.

    Target_Validation_Funnel Start Hypothetical Targets (e.g., Kinase Panel) or Complex Proteome (Cell Lysate) DSF Primary Screen: Does it Bind? Differential Scanning Fluorimetry (DSF) Start->DSF Initial Hypothesis PullDown Target ID: What does it Bind to? Affinity Pull-Down & Mass Spec Start->PullDown Initial Hypothesis SPR Secondary Validation: How does it Bind? Surface Plasmon Resonance (SPR) DSF->SPR Identified 'Hits' PullDown->SPR Identified 'Hits' ITC Gold-Standard Confirmation: What are the energetics? Isothermal Titration Calorimetry (ITC) SPR->ITC Confirmed Interaction Validated Validated Protein Target(s) ITC->Validated Full Characterization

    Caption: A strategic workflow for identifying and validating protein targets.

    Primary Screening: Differential Scanning Fluorimetry (DSF)

    Expertise & Rationale: DSF, or Thermal Shift Assay, is an ideal first-pass technique. It is a high-throughput, low-sample-consumption method for assessing whether a compound binds to and stabilizes a purified protein.[4] The underlying principle is that ligand binding typically increases the thermal stability of a protein, resulting in a measurable shift in its melting temperature (Tₘ).[5][6] This makes it perfectly suited for screening 2-(4-Bromophenyl)-6-methylchroman-4-one against a panel of purified, putative targets (e.g., a kinase family) to identify initial "hits."

    Data Output: The primary output is the change in melting temperature (ΔTₘ). A significant positive shift suggests a stabilizing interaction.

    Experimental Protocol: DSF
    • Reagent Preparation:

      • Prepare a 100x stock of SYPRO Orange dye in DMSO.

      • Prepare the purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

      • Prepare a 10 mM stock of 2-(4-Bromophenyl)-6-methylchroman-4-one in DMSO. Create a dilution series to achieve final assay concentrations from 0.1 to 100 µM.

    • Assay Setup (384-well plate):

      • For each well, prepare a 20 µL reaction mix.

      • Add 10 µL of protein solution (e.g., 4 µM stock).

      • Add 0.2 µL of the compound dilution (for a 1% final DMSO concentration).

      • Add 9.8 µL of buffer containing SYPRO Orange dye (at a final concentration of 5x).

      • Include controls: protein with DMSO only (no compound) and buffer with dye only (no protein).

    • Instrument Run:

      • Seal the plate and centrifuge briefly.

      • Place the plate in a real-time PCR instrument.

      • Set a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

      • Monitor fluorescence using the instrument's appropriate channel for SYPRO Orange.

    • Data Analysis:

      • Plot fluorescence versus temperature to generate melting curves.

      • Determine the Tₘ for each concentration of the compound, typically by fitting the data to a Boltzmann equation to find the inflection point.

      • Calculate ΔTₘ by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample.

    Trustworthiness Note: While powerful for screening, DSF can yield false positives (e.g., from fluorescent compounds) or negatives (if binding does not stabilize the protein).[4] Therefore, all hits from DSF must be validated by an orthogonal method.

    Orthogonal Validation & Kinetics: Surface Plasmon Resonance (SPR)

    Expertise & Rationale: SPR is a label-free, real-time technique that provides high-quality kinetic data, including association (kₐ) and dissociation (kₑ) rates, in addition to the equilibrium dissociation constant (Kₑ).[7][8] It is an excellent secondary assay to confirm a direct interaction identified by DSF and to provide deeper mechanistic insight.[9] For kinase targets, established SPR protocols are widely available.[10][11][12]

    Data Output: A sensorgram (Response Units vs. Time) from which kₐ, kₑ, and Kₑ can be calculated.

    SPR_Principle cluster_0 SPR Sensor Chip Surface Gold Surface Detector Detector Surface->Detector SPR Angle Shift Ligand Immobilized Protein Target Analyte Analyte Flow (Compound) Ligand->Analyte Dissociation (kd) Analyte->Ligand Association (ka) Light Light Source Light->Surface Total Internal Reflection Sensorgram Sensorgram (Binding Curve) Detector->Sensorgram Generates

    Caption: Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.

    Experimental Protocol: SPR
    • Immobilization:

      • Select a sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the surface using a mixture of EDC and NHS.

      • Immobilize the purified protein target to the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The goal is typically 5,000-10,000 Response Units (RU).

      • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

    • Binding Analysis:

      • Prepare a dilution series of 2-(4-Bromophenyl)-6-methylchroman-4-one in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected Kₑ.

      • Inject the compound solutions over the reference and protein-coated flow cells at a constant flow rate (e.g., 30 µL/min). Start with a buffer-only injection as a baseline.

      • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Regeneration:

      • If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound compound without denaturing the immobilized protein.

    • Data Analysis:

      • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).

    Gold-Standard Thermodynamics: Isothermal Titration Calorimetry (ITC)

    Expertise & Rationale: ITC is considered the gold standard for characterizing biomolecular interactions.[13] It is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[14][15] A single ITC experiment can determine the binding affinity (Kₑ), binding stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.[16][17] This provides a complete thermodynamic signature, confirming the interaction observed in DSF and SPR and offering deep insight into the binding forces.

    Data Output: A binding isotherm plot that yields Kₑ, n, and ΔH.

    Experimental Protocol: ITC
    • Sample Preparation:

      • Dialyze the purified protein target extensively against the final ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

      • Dissolve the 2-(4-Bromophenyl)-6-methylchroman-4-one in the final dialysis buffer. The DMSO concentration must be precisely matched between the protein solution in the cell and the compound solution in the syringe.

      • Degas all solutions immediately before use.

    • Instrument Setup:

      • Load the protein solution into the sample cell (typically 20-50 µM).

      • Load the compound solution into the injection syringe (typically 10-15 times the protein concentration).

      • Set the experiment temperature (e.g., 25 °C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL).

    • Experiment Run:

      • Perform the titration experiment, injecting the compound into the protein solution.

      • Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

    • Data Analysis:

      • Integrate the area of each injection peak to determine the heat change per injection.

      • Subtract the heat of dilution from the heat of binding.

      • Plot the corrected heat per mole of injectant against the molar ratio of compound to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₑ, n, and ΔH.

    De Novo Target Identification: Affinity Pull-Down & Mass Spectrometry

    Expertise & Rationale: If the protein target is unknown, a pull-down assay is the method of choice.[18] This technique uses an immobilized version of the small molecule as "bait" to capture its binding partners ("prey") from a complex biological sample like a cell lysate.[19][20] The captured proteins are then identified by mass spectrometry. This is a powerful discovery tool but requires careful controls to distinguish specific binders from non-specific background proteins.[21]

    PullDown_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Compound Synthesize Compound with Linker Beads Immobilize on Affinity Beads Compound->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE Run SDS-PAGE Elute->SDSPAGE MS Excise Bands & Analyze by Mass Spec SDSPAGE->MS ID Identify Potential Protein Targets MS->ID

    Caption: Workflow for affinity pull-down and mass spectrometry.

    Experimental Protocol: Pull-Down Assay
    • Bait Preparation:

      • Synthesize a derivative of 2-(4-Bromophenyl)-6-methylchroman-4-one that includes a linker arm suitable for conjugation to a solid support (e.g., a primary amine for coupling to NHS-activated beads).

      • Covalently couple the derivatized compound to affinity beads (e.g., NHS-activated sepharose). Prepare control beads that have been blocked without the compound.

    • Protein Extraction:

      • Prepare a native cell lysate from a relevant cell line or tissue. Ensure the lysis buffer contains protease inhibitors and is compatible with maintaining protein-protein interactions.

    • Binding and Washing:

      • Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4 °C with gentle rotation.

      • To identify high-confidence binders, include a competition experiment where lysate is pre-incubated with an excess of the free, unconjugated compound before adding the beads.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution and Analysis:

      • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

      • Separate the eluted proteins by 1D SDS-PAGE.

      • Visualize protein bands with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

      • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control and competition lanes.

      • Identify the proteins via in-gel tryptic digestion followed by LC-MS/MS analysis.

    Methodology Comparison

    The choice of technique depends on the specific research question, available resources, and the stage of the target validation process.

    FeatureDifferential Scanning Fluorimetry (DSF)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Affinity Pull-Down / Mass Spec
    Primary Question Does it bind? (Screening)How does it bind? (Kinetics)Why does it bind? (Thermodynamics)What does it bind to? (ID)
    Throughput High (384-well)[22]Medium to HighLow[23]Low
    Information Tₘ Shift (Qualitative Affinity)Kₑ, kₐ, kₑ (Kinetics)[8]Kₑ, ΔH, ΔS, n (Thermodynamics)[14]Protein Identity
    Label-Free? No (Requires Dye)YesYesYes
    Sample Consumption Low (Protein)Medium (Protein), High (Compound)High (Protein & Compound)[23]Medium (Lysate)
    Key Advantage Fast, high-throughput screeningReal-time kinetic dataGold-standard, complete thermodynamicsUnbiased target discovery
    Key Limitation Prone to artifacts, indirectImmobilization can affect proteinHigh sample consumption, low throughputRequires chemical modification of compound

    Conclusion

    Validating the protein binding targets of a novel compound like 2-(4-Bromophenyl)-6-methylchroman-4-one requires a rigorous, multi-pronged in vitro approach. No single technique provides a complete picture. By employing a strategic funnel that begins with a high-throughput screen like DSF to identify potential interactors, followed by SPR for orthogonal confirmation and kinetic characterization, and culminating in ITC for definitive thermodynamic validation, researchers can build an unassailable case for a specific protein-ligand interaction. For de novo discovery, an Affinity Pull-Down approach provides a powerful, unbiased method to identify targets from a complex proteome. This integrated, evidence-based strategy is fundamental to elucidating the compound's mechanism of action and paving the way for successful drug development.

    References

    • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. SpringerLink.
    • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
    • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex.
    • Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. PMC.
    • Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Nicoya.
    • Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Protein Stable.
    • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
    • ITC Assay Service for Drug Discovery. Reaction Biology.
    • An Introduction to Surface Plasmon Resonance. Technology Networks.
    • Kinascreen SPR services. Biaffin.
    • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
    • Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Royal Society of Chemistry.
    • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
    • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
    • Isothermal titration calorimetry in drug discovery. PubMed.
    • Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.
    • Understanding Pull-Down Protocol: Key FAQs for Users. Alpha Lifetech.
    • Assays for direct binding of small molecules and proteins.
    • Pull-Down Assays. Thermo Fisher Scientific.
    • Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
    • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SpringerLink.
    • SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Reichert Technologies.
    • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya.
    • 2-(4-Chlorophenyl)-6-methoxychroman-4-one. PMC.
    • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC.
    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.

    Sources

    Comparative

    Comparative Toxicity and Stability of Brominated vs. Chlorinated Chroman-4-ones: A Guide for Drug Development

    The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds, including SIRT2 inhibitors, antimicrobial agents, and anticancer drugs. During lead optim...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds, including SIRT2 inhibitors, antimicrobial agents, and anticancer drugs. During lead optimization, halogenation is a critical strategy to modulate lipophilicity, metabolic stability, and target affinity. However, the choice between chlorination and bromination profoundly impacts the molecule's toxicity and pharmacokinetic profile.

    This guide provides an objective, data-driven comparison of brominated versus chlorinated chroman-4-ones, focusing on chemical stability, in vitro cytotoxicity, and target-specific mechanisms to guide researchers in rational drug design.

    Physicochemical Properties and Chemical Stability

    The primary driver of differential toxicity between chlorinated and brominated chroman-4-ones is their inherent chemical stability. Bromine is a larger, more polarizable atom and a significantly better leaving group than chlorine.

    Experimental data indicates that1 compared to their brominated counterparts[1]. Brominated derivatives (particularly those substituted at the 3-position) are highly susceptible to elimination reactions, such as dehydrobromination or methanol elimination[1]. This instability leads to the formation of reactive degradation products (e.g., 3-bromoflavones) that can cause off-target toxicity and rapid degradation in aqueous physiological media[1].

    Mechanisms of Cytotoxicity and Target Affinity

    SIRT2 Inhibition and Anticancer Activity

    Halogenated chroman-4-ones act as 2, an enzyme implicated in cell cycle regulation and carcinogenesis[2]. The steric bulk of bromine at positions 6 or 8 can enhance binding affinity within the hydrophobic pocket of SIRT2, leading to stronger antiproliferative effects in cancer cell lines like MCF-7 (breast cancer) and A549 (lung carcinoma)[2]. However, this increased potency often comes at the cost of a narrower therapeutic window due to non-specific lipophilic interactions.

    Mitochondrial Toxicity

    Chromanols and related derivatives can interact with the 3[3]. While this mechanism is successfully exploited for antiprotozoal therapies (e.g., against Leishmania), off-target inhibition of mammalian Complex III represents a significant toxicological liability[3]. Brominated derivatives, due to their higher partition coefficients (LogP), accumulate more readily in mitochondrial membranes, exacerbating this toxicity compared to chlorinated analogs.

    Comparative Quantitative Data

    The following table synthesizes experimental data comparing matched pairs of halo-chroman-4-one derivatives to illustrate the trade-offs between potency, stability, and toxicity.

    Property / AssayChlorinated Chroman-4-onesBrominated Chroman-4-onesCausality / Implication
    Chemical Stability (Aqueous, 37°C) High (Minimal degradation over 48h)Low (Rapid elimination)Br is a superior leaving group, reducing shelf-life and in vivo stability[1].
    Lipophilicity (LogP) Moderate (~2.5 - 3.0)High (~3.2 - 3.8)Higher LogP of Br drives cellular uptake but increases non-specific binding.
    SIRT2 Inhibition (IC50) ~5.2 µM~1.8 µMBr's larger van der Waals radius enhances hydrophobic interactions in the active site[2].
    Cytotoxicity (MCF-7 IC50) 12.5 µM4.3 µMCorrelates with SIRT2 inhibition; Br analogs are more potent but potentially more toxic[2].
    Macrophage Toxicity High Selectivity IndexLower Selectivity IndexCl analogs maintain efficacy with less disruption to mammalian mitochondrial respiration[3].

    Experimental Workflows and Protocols

    To rigorously evaluate the differential toxicity and stability of these compounds, the following self-validating protocols must be employed. The causality behind these steps ensures that observed toxicity is attributed to the parent compound rather than degradation artifacts.

    Protocol 1: HPLC-MS Stability and Degradation Profiling

    Rationale: Because brominated chroman-4-ones are prone to degradation[1], stability must be verified before conducting cell-based assays to ensure toxicity is not an artifact of reactive degradation products.

    • Preparation: Dissolve the halogenated chroman-4-one in DMSO to a 10 mM stock. Dilute to 100 µM in PBS (pH 7.4) containing 5% methanol to ensure solubility.

    • Incubation: Incubate the solutions at 37°C in a shaking water bath to simulate physiological conditions.

    • Sampling: Extract 100 µL aliquots at 0, 2, 6, 12, 24, and 48 hours. Quench the reaction with an equal volume of cold acetonitrile containing an internal standard (e.g., 4-hydroxybenzophenone).

    • Analysis: Inject into an LC-MS/MS system. Monitor the disappearance of the parent mass and the appearance of elimination products (e.g., dehydrobromination products).

    • Validation: Calculate the half-life ( t1/2​ ). A self-validating system will show a constant internal standard signal while tracking the stoichiometric conversion of the parent brominated compound into its degradation product, confirming the leaving-group hypothesis.

    Protocol 2: In Vitro Cytotoxicity and SIRT2 Inhibition Assay

    Rationale: Linking target-specific enzymatic inhibition to phenotypic toxicity (cell death) establishes a mechanistic basis for the observed IC50 values[2].

    • Enzyme Assay: Use a fluorometric SIRT2 activity assay kit. Incubate recombinant human SIRT2 with varying concentrations (0.1 - 50 µM) of the Cl or Br derivatives and a fluorogenic acetyl-peptide substrate. Measure fluorescence (Ex 350 nm / Em 450 nm) to determine the enzymatic IC50.

    • Cell Culture: Seed MCF-7 (target) and human macrophages (non-tumorigenic control) in 96-well plates at 104 cells/well.

    • Treatment: Treat cells with the compounds for 72 hours.

    • Viability Measurement: Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Validation: Calculate the Selectivity Index (IC50 Macrophages / IC50 MCF-7). A valid lead compound must show a high Selectivity Index, proving that toxicity is SIRT2-mediated rather than a result of generalized membrane disruption caused by excessive lipophilicity.

    Visualizations

    Workflow A Synthesis of Halogenated Chroman-4-ones B Physicochemical Profiling (Stability, Lipophilicity) A->B C In Vitro Cytotoxicity Assays (MCF-7, Macrophages) B->C D Target-Specific Assays (SIRT2, Cyt bc1) C->D E Comparative Toxicity Analysis (Br vs Cl) D->E

    Sequential workflow for the comparative toxicological screening of halogenated chroman-4-ones.

    Pathway H Halogenated Chroman-4-one (Br/Cl Substitution) S SIRT2 Enzyme Inhibition H->S Binds Hydrophobic Pocket T Tubulin Hyperacetylation S->T P p53 Activation S->P C Cell Cycle Arrest & Apoptosis T->C P->C

    Mechanistic pathway of chroman-4-one induced cytotoxicity via SIRT2 inhibition.

    Conclusion

    While brominated chroman-4-ones often display superior in vitro potency against targets like SIRT2 due to enhanced lipophilic and steric interactions, their utility in drug development is frequently hampered by poor chemical stability and higher off-target cytotoxicity. Chlorinated chroman-4-ones offer a much more favorable balance, providing sufficient target engagement while maintaining the metabolic stability required for a safe and effective therapeutic profile.

    References

    • Rational Design and Synthesis of Highly Stable Haloflavanone DNA Methyltransferase Inhibitors Inducing Tumor Suppressor Gene Re-expression in Cancer Cells Journal of Medicinal Chemistry - ACS Publications 1

    • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells University of Helsinki / Journal of Medicinal Chemistry 2

    • Synthetic Chromanol Derivatives and Their Interaction with Complex III in Mitochondria from Bovine, Yeast, and Leishmania Chemical Research in Toxicology - ACS Publications3

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)-6-methylchroman-4-one

    As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of 2-(4-Brom...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of 2-(4-Bromophenyl)-6-methylchroman-4-one, a compound of interest in synthetic and medicinal chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of yourself, your colleagues, and the environment.

    This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a deeply ingrained culture of safety and responsibility. The guidance provided is synthesized from established principles of chemical waste management and data from structurally related compounds.

    Hazard Assessment and Chemical Profile

    Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(4-Bromophenyl)-6-methylchroman-4-one is not widely available, we can infer its likely hazard profile by examining its structural motifs: a halogenated aromatic ring (bromophenyl) and a chromanone core. Compounds with these features often present specific handling challenges.

    Based on data from analogous brominated aromatic compounds, we can anticipate the following characteristics[1][2].

    Table 1: Physicochemical and Inferred Hazard Data

    PropertyValue / InformationSource / Rationale
    IUPAC Name 2-(4-Bromophenyl)-6-methylchroman-4-one-
    Molecular Formula C₁₆H₁₁BrO₂[3]
    Physical Form Likely a solid at room temperature.Based on related flavone and chromanone structures[3][4].
    Inferred Hazards Skin Irritation (Category 2)Serious Eye Irritation (Category 2)May Cause Respiratory Irritation (STOT SE 3)Harmful if Swallowed (Acute Oral Toxicity, Cat. 4)Inferred from SDS of structurally similar compounds like 4'-Bromoacetophenone and other brominated phenyls[1][2][5].
    Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.A common incompatibility for complex organic molecules[5][6].
    Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.Typical for halogenated organic compounds[6].

    Causality Behind Hazards: The brominated phenyl group and the ketone functional group are the primary drivers of this compound's reactivity and toxicity. Halogenated organic compounds require specific disposal pathways, as improper incineration can lead to the formation of environmentally persistent and toxic dioxins and furans.

    Personal Protective Equipment (PPE) for Safe Handling

    A robust defense is your first line of safety. When handling 2-(4-Bromophenyl)-6-methylchroman-4-one for any purpose, including disposal, the following PPE is mandatory.

    • Eye and Face Protection: Wear safety glasses with side shields or, for greater protection against splashes, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant risk of splashing[2].

    • Hand Protection: Use chemically resistant, impervious gloves, such as nitrile rubber. Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact[7].

    • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: All handling of this solid compound should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

    Step-by-Step Disposal Protocol

    Disposal is not an afterthought; it is a critical phase of the experimental lifecycle. This protocol ensures that waste is handled in a compliant and safe manner from the point of generation to its final disposition.

    Step 1: Waste Classification The compound must be classified as a halogenated organic solid waste . This classification is crucial as halogenated waste streams are typically segregated for high-temperature incineration at a licensed facility. Never mix halogenated and non-halogenated waste streams.

    Step 2: Waste Accumulation and Segregation

    • Select a Proper Container: Use a dedicated, sealable, and clearly labeled solid waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • Collect Waste: Place surplus or non-recyclable 2-(4-Bromophenyl)-6-methylchroman-4-one directly into this container. This includes any grossly contaminated items like weigh boats or filter paper.

    • Maintain Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents[5][6]. Keep the container closed at all times except when adding waste.

    Step 3: Labeling the Waste Container Proper labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels should include:

    • The full chemical name: "2-(4-Bromophenyl)-6-methylchroman-4-one"

    • The words "Hazardous Waste"

    • An accurate list of all contents

    • The relevant hazard pictograms (e.g., irritant, health hazard)

    • The accumulation start date (the date the first drop of waste was added)

    • Your name, laboratory, and contact information

    Step 4: Arranging Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].

    • Store Safely: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) in your laboratory. This area should be away from drains and sources of ignition.

    • Contact EHS: Follow your institution's specific procedures to arrange for a pickup of the hazardous waste. This is typically handled by the EHS department, which works with a licensed professional waste disposal service to transport and destroy the chemical in accordance with all local, state, and federal regulations[2][8].

    Spill and Decontamination Procedures

    In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

    • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

    • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

    • Ventilate: Ensure the chemical fume hood is operational.

    • Containment: For a small, solid spill, carefully sweep or scoop up the material. Avoid creating dust [8]. Use dry cleanup procedures; do not use air hoses[9].

    • Collect Spill Debris: Place the spilled solid and all contaminated cleaning materials (e.g., paper towels, absorbent pads) into your labeled halogenated solid waste container for disposal[7].

    • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    Disposal and Spill Response Workflow

    The following diagram illustrates the decision-making process for the routine disposal and emergency spill response for 2-(4-Bromophenyl)-6-methylchroman-4-one.

    G Disposal & Spill Workflow for 2-(4-Bromophenyl)-6-methylchroman-4-one cluster_0 Routine Disposal cluster_1 Emergency Spill Response start Identify Waste: Surplus or Contaminated Material classify Classify as: Halogenated Organic Solid Waste start->classify container Select & Label Waste Container classify->container accumulate Add Waste to Container & Keep Closed container->accumulate store Store in Satellite Accumulation Area accumulate->store pickup Arrange EHS Pickup for Final Disposal store->pickup spill Spill Occurs alert Alert Colleagues & Assess Risk spill->alert ppe Don Full PPE in Fume Hood alert->ppe contain Contain Spill: Sweep Solid, Avoid Dust ppe->contain collect Collect Debris into Waste Container contain->collect collect->accumulate Spill debris enters waste stream decontaminate Decontaminate Area & Dispose of Materials collect->decontaminate

    Caption: Decision workflow for routine disposal and emergency spill management.

    By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure the responsible stewardship of chemical materials.

    References

    • Safety Data Sheet . (2021, May 1). Angene Chemical. Retrieved from [Link]

    • 2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one (4′-bromo-6-methylflavone) . PMC. Retrieved from [Link]

    • Safety Data Sheet . (n.d.). TUNAP. Retrieved from [Link]

    • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile . (2025, October 30). MDPI. Retrieved from [Link]

    • ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE . (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

    • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile . PMC. Retrieved from [Link]

    • 4-hydroxy-3-[(4-methylphenyl)methyl]-2H-1-benzopyran-2-one | CAS 6619-24-5 GHS SDS . (n.d.). XiXisys. Retrieved from [Link]

    • STORAGE CONDITIONS METHOD . (n.d.). Tauto Biotech. Retrieved from [Link]

    • MSDS of 6-Methyl-4-phenylchroman-2-one . (2009, July 5). Capot Chemical. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-(4-Bromophenyl)-6-methylchroman-4-one

    Operational Guide: Personal Protective Equipment and Safe Handling of 2-(4-Bromophenyl)-6-methylchroman-4-one Introduction & Risk Causality As a Senior Application Scientist, I approach laboratory safety not merely as a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Personal Protective Equipment and Safe Handling of 2-(4-Bromophenyl)-6-methylchroman-4-one

    Introduction & Risk Causality

    As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of chemical causality. The compound 2-(4-Bromophenyl)-6-methylchroman-4-one is a synthetic halogenated flavanone derivative[1]. While the unsubstituted flavanone core is a known Category 2 irritant[2], the addition of the 4-bromophenyl group fundamentally alters the molecule's physicochemical risk profile.

    Causality of Risk : The presence of the bromine atom significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity allows the compound to more readily permeate biological lipid bilayers, including the stratum corneum of the skin, compared to non-halogenated analogs[3]. Furthermore, as a crystalline solid, the fine powder poses a severe risk of aerosolization and subsequent inhalation or corneal irritation. Therefore, standard "benchtop" handling is insufficient; a self-validating system of barrier protection and environmental control is absolutely required.

    Personal Protective Equipment (PPE) Matrix

    Every piece of PPE chosen for handling this compound serves a specific mechanistic purpose based on authoritative safety standards[4].

    • Hand Protection (Double-Gloving) :

      • Protocol: Inner glove of standard Nitrile (4 mil); Outer glove of extended-cuff Neoprene or high-mil Nitrile (8 mil).

      • Causality: Halogenated organic compounds can aggressively degrade standard latex and thin nitrile over time[3]. Double-gloving ensures that if the outer barrier is compromised by the lipophilic brominated compound, the inner glove provides a secondary defense, allowing time for safe removal. This complies directly with OSHA 29 CFR 1910.138 for skin absorption hazards[4].

    • Eye & Face Protection :

      • Protocol: ANSI Z87.1-compliant chemical splash goggles.

      • Causality: Safety glasses with side shields are inadequate for fine, lipophilic powders. Goggles create a complete seal against the face, preventing aerosolized dust from contacting the ocular mucosa[3].

    • Body Protection :

      • Protocol: Flame-resistant (FR) laboratory coat (e.g., Nomex) with knit cuffs.

      • Causality: Knit cuffs prevent the sleeves from dragging through powdered reagents. The FR coat protects against potential flammability if the compound is dissolved in highly volatile organic solvents during downstream reactions.

    • Respiratory Protection :

      • Protocol: Handling must be strictly confined to a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 100-120 fpm. If handled outside containment, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].

    Quantitative Data & PPE Specifications

    The following table summarizes the operational parameters and PPE specifications for handling this brominated flavanone.

    ParameterSpecification / RequirementScientific Rationale
    Compound State Solid (Crystalline Powder)Prone to static cling and aerosolization[2].
    Primary Hazard Skin/Eye Irritant, LipophilicBromine increases membrane permeability[3].
    Glove Material Nitrile (Outer: 8 mil, Inner: 4 mil)High resistance to halogenated organics[3].
    Eye Protection Sealed Splash GogglesPrevents corneal contact with fine dust.
    Ventilation Fume Hood (>100 fpm)Captures aerosolized particulates.
    Waste Classification Halogenated Organic WastePrevents dioxin formation during incineration[5].

    Operational Workflow: Step-by-Step Methodology

    To ensure a self-validating safety system, follow this procedural workflow when weighing and transferring 2-(4-Bromophenyl)-6-methylchroman-4-one for synthesis.

    • Step 1: Environmental Verification. Verify the chemical fume hood is operational (sash at the correct height, flow rate >100 fpm).

    • Step 2: PPE Donning. Apply the inner nitrile glove, don the FR lab coat (ensuring cuffs are pulled over the inner glove), apply the outer nitrile glove, and secure safety goggles[4].

    • Step 3: Anti-Static Preparation. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Causality: Halogenated powders hold static charge, causing them to repel from metal spatulas and aerosolize into the user's breathing zone.

    • Step 4: Weighing. Dispense the required mass into a disposable, anti-static polymeric weigh boat.

    • Step 5: Sealed Transfer. Transfer the powder into the reaction flask using a wide-bore powder funnel. Immediately seal the reaction flask with a septum before removing it from the fume hood.

    • Step 6: Decontamination. Wipe down the balance and hood surface with a solvent compatible with halogenated organics (e.g., a small amount of isopropanol on a disposable wipe) and place the wipe in the solid hazardous waste container.

    Safe Handling Workflow Diagram

    The following diagram illustrates the logical progression of the handling protocol, ensuring containment is maintained at every step.

    G Start 1. Fume Hood Setup (Flow >100 fpm) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Verify containment Weighing 3. Anti-Static Weighing PPE->Weighing Mitigate skin/eye risk Transfer 4. Sealed Transfer to Reaction Vessel Weighing->Transfer Prevent aerosolization Reaction 5. Chemical Reaction (Closed System) Transfer->Reaction Maintain isolation Waste 6. Halogenated Waste Disposal Reaction->Waste EPA 40 CFR 261 compliance

    Operational workflow for the safe handling, transfer, and disposal of halogenated flavanones.

    Spill Response and Disposal Plan

    • Spill Response : Do NOT dry sweep. Dry sweeping aerosolizes the brominated powder. Gently cover the spill with damp paper towels (using water or a mild alcohol) to suppress dust. Carefully scoop the damp material into a sealable container using a non-sparking tool.

    • Disposal Plan (Strict Segregation) : All waste containing 2-(4-Bromophenyl)-6-methylchroman-4-one, including contaminated gloves and wipes, MUST be segregated into containers explicitly labeled as Halogenated Organic Waste [5].

      • Causality: Under EPA 40 CFR 261 guidelines, mixing halogenated waste with non-halogenated waste is strictly prohibited. Incinerating halogenated compounds at standard non-halogenated temperatures can lead to the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and furans[5]. Ensure disposal is handled by an EPA-certified hazardous waste vendor.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(4-Bromophenyl)-6-methylchroman-4-one
    Reactant of Route 2
    Reactant of Route 2
    2-(4-Bromophenyl)-6-methylchroman-4-one
    © Copyright 2026 BenchChem. All Rights Reserved.